molecular formula C9H15N5O3 B15559528 Sapropterin-d3

Sapropterin-d3

货号: B15559528
分子量: 244.27 g/mol
InChI 键: FNKQXYHWGSIFBK-REYWBDFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sapropterin-d3 is a useful research compound. Its molecular formula is C9H15N5O3 and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H15N5O3

分子量

244.27 g/mol

IUPAC 名称

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1/i1D3

InChI 键

FNKQXYHWGSIFBK-REYWBDFHSA-N

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of Sapropterin-d3 as a Phenylalanine Hydroxylase Cofactor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylketonuria (PKU) is an inborn error of metabolism characterized by deficient activity of the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of phenylalanine (Phe) in the blood and brain, causing severe neurological damage if left untreated. The primary treatment for PKU has traditionally been a strict Phe-restricted diet. Sapropterin (B162354) dihydrochloride (B599025), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), the natural cofactor of PAH, represents a significant advancement in the pharmacological management of a subset of patients with PKU.[1][2][3] Sapropterin-d3 is a deuterated form of sapropterin, designed to leverage the kinetic isotope effect to potentially improve its pharmacokinetic profile. This technical guide provides an in-depth exploration of the mechanism of action of sapropterin as a PAH cofactor and discusses the anticipated, though not yet clinically detailed, impact of deuteration in this compound.

Core Mechanism of Action: Sapropterin as a PAH Cofactor

Sapropterin's primary mechanism of action is to enhance the activity of residual mutant PAH enzymes in responsive patients.[1][2] It functions in two main ways:

  • Enzyme Activation: As a synthetic form of the natural cofactor BH4, sapropterin directly participates in the catalytic activity of PAH, enabling the conversion of phenylalanine to tyrosine.[4][5] In some patients with specific PAH mutations, providing pharmacological doses of sapropterin can overcome a reduced affinity of the mutant enzyme for its cofactor, thereby increasing its catalytic activity.[3]

  • Pharmacological Chaperone: Sapropterin can act as a pharmacological chaperone by binding to and stabilizing mutant PAH proteins. This stabilization can prevent protein misfolding and subsequent degradation, leading to an increased intracellular concentration of functional PAH enzyme.[6]

The overall effect is a reduction in blood Phe levels and an increased dietary Phe tolerance in responsive individuals.[7]

The Deuterium (B1214612) Kinetic Isotope Effect and this compound

Deuterated drugs are small molecule pharmaceuticals in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the drug's metabolic rate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, enzymatic cleavage of a C-D bond is slower.

For this compound, the introduction of deuterium is hypothesized to slow its metabolism, leading to:

  • Increased Half-Life: A longer duration of action compared to non-deuterated sapropterin.

  • Improved Pharmacokinetic Profile: Potentially allowing for lower or less frequent dosing to maintain therapeutic concentrations.

  • Enhanced Stability: Increased resistance to metabolic degradation.

While preclinical and clinical data specifically for this compound are not yet widely available in the public domain, the principles of deuteration suggest a potential for an improved therapeutic profile over the non-deuterated form.

Quantitative Data: Clinical Efficacy of Sapropterin

Numerous clinical trials have demonstrated the efficacy of sapropterin in reducing blood Phe levels and increasing Phe tolerance in responsive patients with PKU. The following tables summarize key quantitative data from these studies. Note: These data are for non-deuterated sapropterin, as specific data for this compound from comparative clinical trials are not yet published.

Table 1: Reduction in Blood Phenylalanine (Phe) Levels with Sapropterin Treatment

StudyPatient PopulationTreatment GroupBaseline Mean Phe (µmol/L)Mean Change from Baseline in Phe (µmol/L)p-value
Levy et al. (2007)Adults and children (mean age 20.4 years)Sapropterin (10 mg/kg/day)>600-2540.0002
Placebo>600--
Qu et al. (2019) (meta-analysis)Patients with high baseline PheSapropterin>600-225.31<0.00001
Patients with low baseline PheSapropterin<600-7.750.84
Burton et al. (2010)Patients aged 1.5-32.0 yearsSapropterin6.67 mg/dL-1.51 mg/dL0.0002

Table 2: Increase in Phenylalanine (Phe) Tolerance with Sapropterin Treatment

StudyPatient PopulationTreatment GroupBaseline Phe Tolerance (mg/kg/day)Mean Increase in Phe Tolerance (mg/kg/day)p-value
Trefz et al. (2009)[7]Children 4-12 years oldSapropterin (20 mg/kg/day)020.9<0.001
Placebo02.9-
Muntau et al. (2017)ChildrenSapropterin-30.5 (vs. diet only)<0.001
Qu et al. (2019) (meta-analysis)Patients with low baseline PheSapropterin-19.89<0.0001

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sapropterin's effect on PAH function. Below are generalized protocols for key experiments.

Phenylalanine Hydroxylase (PAH) Activity Assay

Objective: To measure the enzymatic activity of PAH in the presence of sapropterin.

Principle: The assay quantifies the conversion of phenylalanine to tyrosine, catalyzed by PAH. The amount of tyrosine produced is measured, typically by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

  • Recombinant human PAH enzyme

  • Phenylalanine solution

  • Sapropterin dihydrochloride solution

  • Dithiothreitol (DTT) as a reducing agent

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Reaction buffer (e.g., Tris-HCl or HEPES)

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant human PAH in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, catalase, ferrous ammonium sulfate, and DTT.

  • Pre-incubation (optional but recommended for activation): Add the PAH enzyme and phenylalanine to the reaction mixture and pre-incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 5 minutes) to allow for substrate binding and enzyme activation.

  • Initiation of Reaction: Add the sapropterin solution to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid or trichloroacetic acid, which precipitates the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the amino acids on a reverse-phase C18 column. Detect tyrosine using a fluorescence detector (excitation ~275 nm, emission ~305 nm).

  • Data Analysis: Quantify the amount of tyrosine produced by comparing the peak area to a standard curve of known tyrosine concentrations. Calculate the specific activity of the PAH enzyme (e.g., in nmol of tyrosine/min/mg of PAH).

Quantification of Sapropterin in Biological Matrices

Objective: To determine the concentration of sapropterin in biological samples such as plasma or serum.

Principle: This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. A stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[8]

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Biological matrix (plasma, serum)

  • Sapropterin standard solutions

  • This compound (as internal standard)

  • Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of the sample, add the internal standard (this compound) solution.

    • Add the protein precipitation agent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from other matrix components on the analytical column using a gradient elution program.

    • Detect sapropterin and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of sapropterin to the internal standard against the concentration of the sapropterin standards.

    • Determine the concentration of sapropterin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Sapropterin's Role in Phenylalanine Metabolism

Phenylalanine_Metabolism Phe Phenylalanine (Phe) (from diet) Tyr Tyrosine (Tyr) Phe->Tyr PAH-catalyzed hydroxylation PAH Phenylalanine Hydroxylase (PAH) qBH2 q-Dihydrobiopterin (qBH2) PAH->qBH2 Oxidized Sapropterin Sapropterin (BH4) Sapropterin->PAH Cofactor qBH2->Sapropterin Recycled by DHPR DHPR Dihydropteridine Reductase (DHPR) NAD NAD+ NADH NADH + H+ NADH->DHPR Reducing equivalent PAH_Activity_Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis prep_enzyme Prepare PAH Enzyme Solution pre_incubation Pre-incubate PAH with Phenylalanine prep_enzyme->pre_incubation prep_reagents Prepare Reaction Mixture (Buffer, etc.) prep_reagents->pre_incubation initiate_reaction Initiate with Sapropterin pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., with acid) incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_analysis HPLC-Fluorescence Analysis for Tyrosine collect_supernatant->hplc_analysis data_analysis Calculate PAH Activity hplc_analysis->data_analysis Deuteration_Effect cluster_deuteration Deuteration Strategy cluster_mechanism Biochemical Effect cluster_pk_outcome Pharmacokinetic Outcome deuteration Replace H with D in Sapropterin stronger_bond Stronger C-D Bond (vs. C-H) deuteration->stronger_bond kie Kinetic Isotope Effect stronger_bond->kie slower_metabolism Slower Enzymatic Metabolism kie->slower_metabolism longer_half_life Increased Half-Life slower_metabolism->longer_half_life improved_pk Improved PK Profile longer_half_life->improved_pk

References

A Technical Guide to the Synthesis and Characterization of Sapropterin-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Sapropterin-d3, a deuterated analog of Sapropterin, for research purposes. This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and relevant biological context to support its application in scientific investigation.

Introduction

Sapropterin, the synthetic form of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] It plays a critical role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as in the production of nitric oxide.[1][2] Sapropterin is primarily used in the treatment of certain forms of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[3]

The use of isotopically labeled compounds, such as this compound, is invaluable in research for a variety of applications, including:

  • Metabolic studies: Tracing the metabolic fate of Sapropterin in vivo and in vitro.

  • Pharmacokinetic analysis: Accurately quantifying Sapropterin and its metabolites in biological matrices using mass spectrometry-based methods, where this compound serves as an ideal internal standard.

  • Mechanistic studies: Investigating the kinetic isotope effect to elucidate enzyme mechanisms.

This guide details a plausible synthetic route and comprehensive characterization methodologies for this compound to facilitate its use in advanced research settings.

Proposed Synthesis of this compound

A proposed synthetic route for this compound involves the introduction of a deuterated methyl group into a suitable precursor. One of the established starting materials for the synthesis of biopterin (B10759762) derivatives is L-rhamnose. The key step for isotopic labeling would be the use of a deuterated Grignard reagent, such as d3-methylmagnesium iodide, to introduce the d3-methyl group that will ultimately form part of the dihydroxypropyl side chain of Sapropterin.

The overall synthetic strategy can be envisioned as follows:

  • Synthesis of a Key Intermediate from L-rhamnose: L-rhamnose can be converted to a key intermediate, 5-deoxy-L-arabinose, through a series of reactions including condensation, oxidation, and degradation.

  • Formation of the Pterin (B48896) Ring System: The arabinose intermediate is then condensed with a suitable pyrimidine (B1678525) derivative, such as 2,4,5-triamino-6-hydroxypyrimidine, to form the biopterin core structure.

  • Introduction of the d3-Methyl Group: A precursor with a suitable functional group (e.g., a ketone) on the side chain is reacted with d3-methylmagnesium iodide (CD3MgI). This Grignard reagent can be prepared from d3-methyl iodide.

  • Reduction and Salt Formation: The resulting pteridine (B1203161) derivative is then catalytically hydrogenated to yield this compound, followed by conversion to a stable salt, such as the dihydrochloride (B599025) salt, for improved handling and stability.

A simplified workflow for the proposed synthesis is illustrated below:

Synthesis_Workflow L-Rhamnose L-Rhamnose 5-deoxy-L-arabinose 5-deoxy-L-arabinose L-Rhamnose->5-deoxy-L-arabinose Multi-step conversion Biopterin Precursor Biopterin Precursor 5-deoxy-L-arabinose->Biopterin Precursor Condensation with 2,4,5-triamino-6-hydroxypyrimidine d3-Biopterin Derivative d3-Biopterin Derivative Biopterin Precursor->d3-Biopterin Derivative Grignard Reaction d3-Methyl Iodide d3-Methyl Iodide d3-Methylmagnesium Iodide d3-Methylmagnesium Iodide d3-Methyl Iodide->d3-Methylmagnesium Iodide Reaction with Mg d3-Methylmagnesium Iodide->d3-Biopterin Derivative This compound This compound d3-Biopterin Derivative->this compound Catalytic Hydrogenation This compound Dihydrochloride This compound Dihydrochloride This compound->this compound Dihydrochloride Salt Formation

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from potential impurities and isomers.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or diode array detector (DAD) and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is suitable for the separation of pterin derivatives.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium citrate, pH 7.4) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is often employed.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at approximately 270 nm.

  • Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 µm filter before injection.

Data Presentation:

ParameterExpected Value/Range
Retention Time (t R )Dependent on conditions
Purity (by peak area)>98%
Impurity ProfileIdentification of any significant impurities
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium (B1214612) incorporation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for pterin analysis.

  • Mass Analyzer: Operated in full scan mode for molecular weight confirmation and in tandem MS (MS/MS) mode for structural elucidation.

  • Sample Preparation: The sample is prepared as for HPLC analysis.

Data Presentation:

ParameterExpected Value for this compound (C 9 H 12 D 3 N 5 O 3 )
Monoisotopic Mass244.1436
[M+H] + (observed m/z)~245.1509
Isotopic EnrichmentDetermined by the relative intensities of the M, M+1, M+2, and M+3 peaks
Major MS/MS FragmentsTo be determined experimentally; will show characteristic losses from the side chain and pterin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and for confirming the position of the deuterium label. 1H, 13C, and 2H NMR experiments should be performed.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as deuterium oxide (D2O) with a suitable internal standard.

  • Experiments:

    • 1H NMR: To observe the proton signals. The signal corresponding to the methyl group should be significantly reduced in intensity compared to unlabeled Sapropterin.

    • 13C NMR: To confirm the carbon skeleton.

    • 2H NMR: To directly observe the deuterium signal and confirm its location on the methyl group.

Data Presentation:

NucleusExpected Chemical Shifts (δ, ppm) in D2O (relative to unlabeled Sapropterin)
1H Signals for the pterin ring and side-chain protons. The methyl doublet at ~1.0-1.2 ppm will be absent or greatly diminished.
13C Signals corresponding to the carbon atoms of the pterin ring and the dihydroxypropyl side chain.
2H A signal corresponding to the chemical shift of the deuterated methyl group.

The characterization workflow is summarized in the following diagram:

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis This compound (crude) This compound (crude) HPLC_Purity HPLC (Purity Assessment) This compound (crude)->HPLC_Purity LCMS_Confirmation LC-MS (MW Confirmation) HPLC_Purity->LCMS_Confirmation Purity > 98% NMR_Structure NMR (Structure & Labeling) LCMS_Confirmation->NMR_Structure Correct Mass Pure this compound Pure this compound NMR_Structure->Pure this compound Structure Confirmed

Caption: Workflow for the characterization of synthesized this compound.

Biological Context and Signaling Pathway

Sapropterin (BH4) is a critical cofactor in several metabolic pathways. Its primary role is to facilitate the hydroxylation of aromatic amino acids.

  • Phenylalanine Hydroxylase (PAH): In the liver, BH4 is a cofactor for PAH, which converts phenylalanine to tyrosine. A deficiency in BH4 or PAH leads to hyperphenylalaninemia and PKU.

  • Tyrosine Hydroxylase (TH): In the brain and adrenal glands, BH4 is required for TH to convert tyrosine to L-DOPA, the precursor to dopamine.

  • Tryptophan Hydroxylase (TPH): In the brain and gut, BH4 is essential for TPH to convert tryptophan to 5-hydroxytryptophan, the precursor to serotonin.

  • Nitric Oxide Synthase (NOS): BH4 is a crucial cofactor for all three isoforms of NOS, which produce nitric oxide (NO) from arginine. NO is a vital signaling molecule in the cardiovascular, nervous, and immune systems.

The biosynthesis of BH4 occurs via a de novo pathway starting from guanosine (B1672433) triphosphate (GTP).

The signaling pathway involving Sapropterin as a cofactor is depicted below:

Signaling_Pathway cluster_synthesis BH4 Biosynthesis cluster_pathways Cofactor Function cluster_products Downstream Products GTP GTP BH4 Sapropterin (BH4) GTP->BH4 de novo pathway PAH Phenylalanine Hydroxylase BH4->PAH TH Tyrosine Hydroxylase BH4->TH TPH Tryptophan Hydroxylase BH4->TPH NOS Nitric Oxide Synthase BH4->NOS Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH L-DOPA L-DOPA Tyr->L-DOPA TH Trp Tryptophan 5-HTP 5-Hydroxytryptophan Trp->5-HTP TPH Arg Arginine NO Nitric Oxide Arg->NO NOS Dopamine Dopamine L-DOPA->Dopamine Serotonin Serotonin 5-HTP->Serotonin Vasodilation Vasodilation NO->Vasodilation Neurotransmitters Neurotransmitters Dopamine->Neurotransmitters Serotonin->Neurotransmitters

Caption: The role of Sapropterin (BH4) as a cofactor in key metabolic pathways.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound for research applications. The proposed synthetic route, leveraging a deuterated Grignard reagent, offers a plausible pathway to this valuable research tool. The detailed characterization protocols, encompassing HPLC, mass spectrometry, and NMR spectroscopy, are essential for ensuring the quality and integrity of the synthesized compound. A thorough understanding of the biological role of Sapropterin, as outlined in this guide, will further enable researchers to effectively utilize this compound in their studies of metabolic pathways, pharmacokinetics, and enzyme mechanisms.

References

The Role of Sapropterin-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sapropterin-d3 as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of sapropterin (B162354). Sapropterin, the synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several aromatic amino acid hydroxylases.[1][2] Accurate quantification of sapropterin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies, particularly in the context of therapies for phenylketonuria (PKU) and other metabolic disorders. The use of a SIL internal standard like this compound is paramount for achieving the accuracy and precision required in regulated bioanalysis.

Core Principles of Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, SIL internal standards are considered the gold standard for quantification.[3] this compound is chemically identical to sapropterin, with the exception that three hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass difference allows for the differentiation of the analyte and the internal standard by the mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis.

The primary advantages of using this compound as an internal standard include:

  • Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As this compound co-elutes with sapropterin, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the internal standard is subjected to the same procedures as the analyte.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the overall precision and accuracy of the method are significantly improved.

Quantitative Performance of Bioanalytical Methods for Sapropterin

Table 1: Linearity of Calibration Curve for Sapropterin Analysis

Concentration Range (ng/mL)Correlation Coefficient (r)
1.000–100.000> 0.9990

Data adapted from a study on the validation of an LC-MS/MS method for tetrahydrobiopterin in human plasma. The original study used Metaxalone as the internal standard.[2]

Table 2: Precision and Accuracy of the Bioanalytical Method

Quality Control SampleNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0000.95 ± 0.088.429.5295.00
Low QC3.0002.89 ± 0.155.196.8896.33
Medium QC50.00048.75 ± 2.124.355.2197.50
High QC80.00078.98 ± 3.454.374.9898.72

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, SD: Standard Deviation. Data adapted from a study on the validation of an LC-MS/MS method for tetrahydrobiopterin in human plasma. The original study used Metaxalone as the internal standard.[2]

Table 3: Recovery of Sapropterin from Human Plasma

Quality Control SampleNominal Concentration (ng/mL)Mean Recovery (%)
Low QC3.00085.6
Medium QC50.00088.2
High QC80.00087.5

Data adapted from a study on the validation of an LC-MS/MS method for tetrahydrobiopterin in human plasma. The original study used Metaxalone as the internal standard.[2]

A validated LC-MS/MS method for the direct quantification of sepiapterin (B94604) and sapropterin (BH4) in human plasma has been reported with a calibration range of 0.5-500 ng/mL for BH4.[1][4]

Experimental Protocols

The following sections detail generalized methodologies for the quantification of sapropterin in human plasma using this compound as an internal standard, based on established bioanalytical techniques.

Sample Preparation

Due to the susceptibility of sapropterin to oxidation, proper sample handling and preparation are critical.

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA) and an antioxidant, such as ascorbic acid, to a final concentration of 1%.[4]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution. Precipitate the plasma proteins by adding an organic solvent such as acetonitrile (B52724).[2]

  • Centrifugation and Supernatant Transfer: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A C18 or a cyano-based column is typically used for the separation of sapropterin.[2]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of sapropterin and this compound. The specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be optimized.

Signaling and Metabolic Pathways

Sapropterin is a vital cofactor in several metabolic pathways, including the biosynthesis of neurotransmitters.

Tetrahydrobiopterin_Biosynthesis Figure 1: De Novo Biosynthesis of Tetrahydrobiopterin (BH4) GTP Guanosine Triphosphate (GTP) GTPCH1 GTP Cyclohydrolase I (GCH1) GTP->GTPCH1 DHNTP 7,8-Dihydroneopterin Triphosphate PTPS 6-Pyruvoyltetrahydropterin Synthase (PTPS) DHNTP->PTPS PPH4 6-Pyruvoyltetrahydropterin SR Sepiapterin Reductase (SR) PPH4->SR BH4 Tetrahydrobiopterin (BH4) GTPCH1->DHNTP PTPS->PPH4 SR->BH4

Caption: De Novo Biosynthesis of Tetrahydrobiopterin (BH4).

BH4_Recycling Figure 2: Tetrahydrobiopterin (BH4) Recycling Pathway cluster_hydroxylases Aromatic Amino Acid Hydroxylases PAH Phenylalanine Hydroxylase qBH2 q-Dihydrobiopterin PAH->qBH2 TH Tyrosine Hydroxylase TH->qBH2 TPH Tryptophan Hydroxylase TPH->qBH2 BH4 Tetrahydrobiopterin (BH4) BH4->PAH Cofactor BH4->TH Cofactor BH4->TPH Cofactor BH2 7,8-Dihydrobiopterin (BH2) qBH2->BH2 Tautomerization PCD Pterin-4a-carbinolamine Dehydratase (PCD) qBH2->PCD DHPR Dihydropteridine Reductase (DHPR) qBH2->DHPR DHFR Dihydrofolate Reductase (DHFR) BH2->DHFR DHPR->BH4 Recycling DHFR->BH4 Salvage

Caption: Tetrahydrobiopterin (BH4) Recycling and Salvage Pathways.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and precise bioanalytical methods for the quantification of sapropterin in biological matrices. While specific, publicly available quantitative performance data for methods employing this compound is limited, the principles of its application and the expected performance characteristics are well-established within the scientific community. The detailed metabolic pathways and generalized experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with sapropterin. The continued development and validation of bioanalytical methods utilizing this compound will further enhance our understanding of the pharmacokinetics and therapeutic effects of this important cofactor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage of critical research compounds like Sapropterin-d3 is paramount for ensuring experimental integrity and reproducibility. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, drawing upon data from its non-deuterated analogue, Sapropterin (B162354) dihydrochloride (B599025), as a close structural surrogate.

While specific stability data for this compound is not extensively available in the public domain, the chemical principles governing the stability of Sapropterin dihydrochloride are directly applicable. The primary degradation pathway for sapropterin is auto-oxidation, a process influenced by factors such as pH, temperature, light, and moisture.[1][2][3] Deuterium labeling in this compound is generally not expected to significantly alter these fundamental stability characteristics.

Recommended Storage Conditions for this compound

To maintain the integrity of this compound in a research laboratory setting, the following storage conditions are recommended based on the known stability of sapropterin dihydrochloride:

Solid Form:

  • Temperature: Store at or below 25°C (77°F).[4][5] For long-term storage, refrigeration (2-8°C) is advisable.

  • Light: Protect from light.

  • Moisture: Keep in a tightly sealed container in a dry environment. The presence of moisture is a key driver for oxidation. Many commercial formulations are supplied with a desiccant.

In Solution:

  • Solvent: For short-term use, dissolve in an acidic buffer or 0.1 N HCl.

  • Temperature: Solutions are significantly more stable at lower temperatures. Solutions in 0.1 N HCl are reported to be stable for several weeks at -20°C.

  • pH: Sapropterin is most stable in acidic conditions and degrades rapidly at neutral or alkaline pH.

  • Concentration: Higher concentrations of sapropterin in solution exhibit greater stability.

  • Usage: Freshly prepare solutions for immediate use whenever possible. If storage is necessary, use acidic conditions and low temperatures. Discard any unused solution that has been stored for an extended period, especially at room temperature.

Quantitative Stability Data

The following tables summarize the stability of sapropterin dihydrochloride under various conditions. This data provides a strong indication of the expected stability of this compound.

Table 1: Stability of Sapropterin Dihydrochloride in Aqueous Solution

ConcentrationSolvent/pHTemperatureDurationDegradation
0.1 mMWaterRoom Temperature1 hour~25%
1 mMWaterRoom Temperature1 hour~2%
0.1 mMWaterRoom Temperature3 hours>60%
1 mMWaterRoom Temperature3 hours~10%
Not Specified0.1 M Phosphate Buffer (pH 6.8)Room Temperature16 minutes (half-life)50%
Not Specified0.1 M Phosphate Buffer (pH 6.8)Room Temperature90 minutes100%
Not Specified0.1 N HCl-20°CSeveral weeksStable

Data sourced from a US patent application, citing a Sigma Datasheet.

Table 2: Stability of Sapropterin Dihydrochloride When Mixed with Foods and Beverages at Room Temperature

FormulationMixing MediumDurationAverage Recovery
PowderVarious foods and beverages1 hour99.1%
Crushed TabletsVarious foods and beverages1 hour95.9%

This study demonstrated that 93% or more of the active sapropterin dihydrochloride is present after 1 hour when mixed with various low-protein foods and beverages.

Table 3: Accelerated Stability of Sapropterin Dihydrochloride Solid Formulation

Storage ConditionDurationObservation
40°C and 75% Relative Humidity6 monthsIncrease in degradation products observed, but overall stability maintained within approved shelf-life specifications.

This study highlights the importance of protecting the solid compound from high heat and humidity.

Experimental Protocols

The stability of sapropterin is typically assessed using High-Performance Liquid Chromatography (HPLC). The following provides an overview of a published method.

Objective: To separate and quantify sapropterin and its impurities/degradation products.

Methodology:

  • Instrumentation: HPLC with UV detection.

  • Column: Ion-exchange Partisil® SCX-250A (250 x 4.6 mm i.d., 5 µm).

  • Mobile Phase: Isocratic elution with 0.03 M NaH₂PO₄ aqueous solution, pH adjusted to 3.0.

  • Detection: UV at 265 nm.

  • Sample Preparation:

    • Finely pulverize the sample (e.g., tablets).

    • Dissolve in a 0.2% (w/v) solution of ascorbic acid in water. Ascorbic acid is used as an antioxidant to prevent degradation during the analysis.

    • Sonicate and centrifuge the sample to ensure complete dissolution and removal of any excipients.

    • Inject the supernatant into the HPLC system.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved in sapropterin stability, the following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability testing.

G Sapropterin Sapropterin Sepiapterin Sepiapterin Sapropterin->Sepiapterin Oxidation Dihydrobiopterin 7,8-Dihydrobiopterin Sapropterin->Dihydrobiopterin Oxidation Epimer (6S)-Sapropterin Epimer Sapropterin->Epimer Epimerization Biopterin Biopterin Dihydrobiopterin->Biopterin Oxidation Pterin Pterin Biopterin->Pterin Side-chain cleavage

Caption: Proposed degradation pathways of Sapropterin.

G cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound solutions in various buffers/conditions Incubate Incubate samples under controlled conditions (Temperature, Light, Humidity) Prep->Incubate Timepoints Collect aliquots at defined time points Incubate->Timepoints HPLC Analyze samples by HPLC-UV Timepoints->HPLC Quantify Quantify remaining this compound and identify degradation products HPLC->Quantify Data Calculate degradation rates and determine stability profile Quantify->Data

Caption: Experimental workflow for this compound stability testing.

References

Isotopic Purity of Commercially Available Sapropterin-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the assessment of isotopic purity for commercially available Sapropterin-d3, a deuterated synthetic form of tetrahydrobiopterin (B1682763) (BH4). This compound is utilized as an internal standard in pharmacokinetic studies and as a potential therapeutic agent. Ensuring high isotopic purity is critical for the accuracy of analytical methods and for understanding the therapeutic effects and safety profile of the deuterated drug. This document details the primary analytical methodologies, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative determination of isotopic enrichment and distribution. It also presents illustrative data on the isotopic purity of commercially available this compound and outlines the signaling pathway of Sapropterin to provide a complete context for its use.

Introduction

Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH).[1][2] Its primary clinical use is in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[1][3] The deuterated analogue, this compound, is of significant interest to the scientific community. It serves as a valuable internal standard for quantitative bioanalysis due to its similar chemical properties to the parent drug but distinct mass. Furthermore, the "deuterium switch" approach, where hydrogen atoms are replaced by deuterium (B1214612), is a strategy employed in drug development to potentially improve the pharmacokinetic and/or toxicity profiles of drugs.[4]

The isotopic purity of a deuterated compound refers to the percentage of the compound that is enriched with the desired isotope (deuterium) compared to the naturally occurring isotopes.[5] The presence of undeuterated (d0) or partially deuterated (d1, d2) species can significantly impact the accuracy of quantitative assays and may introduce variability in therapeutic outcomes. Therefore, rigorous assessment of isotopic purity is a critical quality attribute for commercially available this compound.

This guide outlines the state-of-the-art analytical techniques for this assessment, provides detailed experimental protocols, and presents illustrative quantitative data to aid researchers in their evaluation of commercially sourced this compound.

Sapropterin's Mechanism of Action and Signaling Pathway

Sapropterin functions as a cofactor for phenylalanine hydroxylase (PAH), the enzyme that catalyzes the conversion of phenylalanine to tyrosine.[3][6][7] In patients with certain mutations in the PAH gene, the enzyme exhibits reduced activity, leading to an accumulation of phenylalanine in the blood and brain, which is neurotoxic. Sapropterin can help to stabilize the mutant PAH enzyme and enhance its residual activity, thereby lowering phenylalanine levels.[7]

The signaling pathway involves the regeneration of BH4, which is oxidized to quinonoid dihydrobiopterin (qBH2) during the hydroxylation of phenylalanine. The enzyme dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4, allowing it to participate in further catalytic cycles.

Figure 1: Sapropterin's role in the Phenylalanine Hydroxylase pathway.

Isotopic Purity Assessment: Methodologies

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide complementary information regarding the level and position of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for assessing isotopic enrichment. By precisely measuring the mass-to-charge ratio (m/z) of the analyte, HRMS can distinguish between the fully deuterated (d3) Sapropterin and its undeuterated (d0) and partially deuterated (d1, d2) isotopologues. The relative intensities of these isotopic peaks in the mass spectrum are used to calculate the percentage of isotopic enrichment and the distribution of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the chemical structure and pinpointing the location of the deuterium labels. In ¹H NMR, the absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. ²H NMR directly detects the deuterium nuclei, providing information about the specific sites of deuteration.

Experimental Protocols

LC-HRMS Method for Isotopic Purity Assessment

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using liquid chromatography coupled with high-resolution mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve this compound in appropriate solvent LC Inject sample onto a reverse-phase C18 column Prep->LC Gradient Apply a water/acetonitrile gradient with formic acid LC->Gradient ESI Electrospray Ionization (ESI) in positive mode Gradient->ESI Scan Acquire full scan mass spectra at high resolution (>70,000) ESI->Scan Extract Extract ion chromatograms for d0, d1, d2, and d3 species Scan->Extract Integrate Integrate peak areas Extract->Integrate Calculate Calculate isotopic distribution and purity Integrate->Calculate

Figure 2: Experimental workflow for LC-HRMS analysis of this compound.

Protocol Details:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 200-300.

    • Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of Sapropterin-d0 (m/z 242.1248), Sapropterin-d1 (m/z 243.1311), Sapropterin-d2 (m/z 244.1373), and this compound (m/z 245.1436).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic distribution and overall isotopic purity.

NMR Method for Positional Isomer Confirmation

This protocol provides a general method for confirming the location of deuterium labeling and assessing the relative isotopic purity.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_h1_nmr ¹H NMR Spectroscopy cluster_h2_nmr ²H NMR Spectroscopy Prep_NMR Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6) Acquire_H1 Acquire a standard one-dimensional ¹H NMR spectrum Prep_NMR->Acquire_H1 Acquire_H2 Acquire a ²H NMR spectrum Prep_NMR->Acquire_H2 Analyze_H1 Analyze the spectrum for the absence or reduction of proton signals at the expected deuteration sites Acquire_H1->Analyze_H1 Analyze_H2 Confirm the presence of deuterium signals at the expected chemical shifts Acquire_H2->Analyze_H2

Figure 3: Experimental workflow for NMR analysis of this compound.

Protocol Details:

  • Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analyze the spectrum for the absence or significant reduction of proton signals at the expected positions of deuteration. The integration of the remaining proton signals can provide an estimate of the isotopic purity.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • Confirm the presence of deuterium signals at the chemical shifts corresponding to the expected sites of deuteration.

Data Presentation: Isotopic Purity of Commercial this compound

The following tables present illustrative data on the isotopic purity of commercially available this compound from three hypothetical suppliers. This data is intended to be representative and should be confirmed by independent analysis.

Table 1: Isotopic Distribution of this compound from Different Suppliers (Illustrative Data)

SupplierLot Numberd0 (%)d1 (%)d2 (%)d3 (%)
AA-0010.10.51.298.2
BB-0010.20.82.097.0
CC-001< 0.10.30.998.8

Table 2: Isotopic Purity Summary of this compound (Illustrative Data)

SupplierLot NumberIsotopic Purity (%)
AA-00198.2
BB-00197.0
CC-00198.8

Conclusion

The isotopic purity of commercially available this compound is a critical parameter that must be thoroughly assessed to ensure the reliability of research and clinical data. This technical guide has provided a detailed overview of the analytical methodologies, primarily LC-HRMS and NMR spectroscopy, used for this purpose. The illustrative data highlights the potential variability in isotopic purity between different commercial sources. Researchers, scientists, and drug development professionals are encouraged to perform their own comprehensive analysis of this compound to verify its quality and suitability for their specific applications. The provided experimental protocols and workflows serve as a foundation for establishing robust in-house methods for the isotopic purity assessment of this compound and other deuterated compounds.

References

The Use of Sapropterin-d3 as a Tracer in Metabolic Flux Analysis of Tetrahydrobiopterin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, plays a critical role in various physiological processes, including neurotransmitter synthesis and endothelial function. The intracellular concentration of BH4 is tightly regulated through a complex network of biosynthetic and recycling pathways. Understanding the dynamics of these pathways, or metabolic flux, is crucial for elucidating the pathophysiology of diseases associated with BH4 deficiency and for the development of effective therapeutic strategies. Sapropterin, a synthetic form of BH4, is used in the treatment of certain metabolic disorders. Its deuterated isotopologue, Sapropterin-d3, serves as a valuable stable isotope tracer for in vivo metabolic flux analysis studies, allowing for the precise quantification of the relative contributions of the de novo and salvage pathways to total BH4 synthesis. This technical guide provides a comprehensive overview of the application of this compound in metabolic flux analysis, detailing experimental protocols and data interpretation.

Tetrahydrobiopterin Biosynthesis Pathways

The maintenance of cellular BH4 homeostasis is achieved through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

  • De Novo Synthesis Pathway: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[1][2][3]

  • Salvage Pathway: This pathway can generate BH4 from sepiapterin, which can be an intermediate derived from the de novo pathway. Sepiapterin is reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SR), and then BH2 is further reduced to BH4 by dihydrofolate reductase (DHFR).[4][5]

  • Recycling Pathway: This pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiopterin (qBH2), which is produced during the hydroxylation of aromatic amino acids. This regeneration is catalyzed by dihydropteridine reductase (DHPR).

The interplay between the de novo and salvage pathways is critical in determining the overall intracellular BH4 pool. Metabolic flux analysis using stable isotope tracers like this compound allows for the quantification of the rate of synthesis of BH4 through these distinct routes.

Tetrahydrobiopterin_Biosynthesis_Pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_recycling Recycling Pathway GTP GTP NH2P3 Dihydroneopterin Triphosphate GTP->NH2P3 GCH1 PTP 6-Pyruvoyltetrahydropterin NH2P3->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SR Sepiapterin Sepiapterin PTP->Sepiapterin Non-enzymatic or via other reductases qBH2 Quinonoid Dihydrobiopterin BH4->qBH2 Aromatic Amino Acid Hydroxylases BH2 7,8-Dihydrobiopterin Sepiapterin->BH2 SR BH2->BH4 DHFR qBH2->BH4 DHPR Experimental_Workflow cluster_protocol Experimental Protocol cluster_analysis Sample Analysis cluster_modeling Metabolic Flux Calculation start Start: Animal Model or Cell Culture administer Administer This compound Tracer start->administer collect Collect Samples (e.g., plasma, tissue) at multiple time points administer->collect quench Quench Metabolism & Extract Metabolites collect->quench lcms LC-MS/MS Analysis: Quantify this compound and endogenous BH4 quench->lcms data Data Processing: Calculate Tracer-to-Tracee Ratio lcms->data model Kinetic Modeling: Determine Flux Rates (De Novo vs. Salvage) data->model end Results: Quantified Metabolic Flux model->end

References

Methodological & Application

Application Note: High-Throughput Quantification of Sapropterin in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sapropterin (Tetrahydrobiopterin, BH4) in human plasma. Due to the inherent instability of Sapropterin, which readily oxidizes, this protocol incorporates a stabilization step during sample collection and a simple protein precipitation for sample preparation.[1][2][3] The method utilizes Sapropterin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[4] The assay has been validated according to the US FDA guidelines for bioanalytical method validation and demonstrates excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Sapropterin.

Introduction

Sapropterin dihydrochloride, a synthetic formulation of the naturally occurring cofactor 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical therapy for reducing blood phenylalanine levels in patients with hyperphenylalaninemia due to tetrahydrobiopterin-responsive Phenylketonuria (PKU). Accurate and reliable quantification of Sapropterin in human plasma is essential for pharmacokinetic assessments and for optimizing patient dosing.

A significant challenge in the bioanalysis of Sapropterin is its susceptibility to oxidation, which can lead to the formation of dihydrobiopterin (BH2) and biopterin (B10759762) (B). This necessitates careful sample handling and preparation to ensure the integrity of the analyte. The method described herein addresses this challenge through the immediate stabilization of plasma samples and a streamlined extraction procedure. The use of LC-MS/MS provides high selectivity and sensitivity, allowing for precise quantification of Sapropterin.

Experimental

Materials and Reagents
  • Sapropterin Dihydrochloride Reference Standard (purity ≥98%)

  • This compound Internal Standard (purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ascorbic Acid (ACS grade)

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Sapropterin and this compound.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
Liquid Chromatography
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSapropterin: 242.1 > 176.1; this compound: 245.1 > 179.1
Dwell Time100 ms
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Ion Source Gas 155 psi
Ion Source Gas 260 psi

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Sapropterin and this compound in ultrapure water with 0.1% ascorbic acid.

  • Working Solutions: Prepare serial dilutions of the Sapropterin stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples (e.g., Low, Medium, High).

Sample Collection and Stabilization
  • Collect whole blood in K2EDTA tubes.

  • Immediately after collection, add a 10% (w/v) ascorbic acid solution to the blood to a final concentration of 1% (w/v) to prevent oxidation of Sapropterin.

  • Centrifuge the blood at 1500 x g for 10 minutes at 4 °C to separate the plasma.

  • Transfer the stabilized plasma to cryovials and store at -70 °C until analysis.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each plasma sample, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation Summary

The method was validated according to the US FDA Bioanalytical Method Validation guidance. The results are summarized in the following tables.

Table 2: Linearity and Sensitivity

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (%Bias)± 15%

Table 3: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ0.58.25.610.53.8
Low QC1.56.53.18.91.2
Mid QC754.8-1.26.2-0.5
High QC4003.9-2.55.5-1.8

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC1.592.10.981.01
High QC40095.30.950.99

Table 5: Stability

Stability ConditionDurationResult
Bench-Top (Room Temp)8 hoursStable
Freeze-Thaw3 cyclesStable
Long-Term (-70 °C)90 daysStable
Post-Preparative (Autosampler)48 hoursStable

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Whole Blood Collection (K2EDTA Tube) stabilization Addition of 10% Ascorbic Acid (to 1% final concentration) blood_collection->stabilization centrifugation Centrifugation (1500 x g, 10 min, 4°C) stabilization->centrifugation plasma_storage Store Stabilized Plasma (-70°C) centrifugation->plasma_storage plasma_aliquot Aliquot 50 µL Plasma plasma_storage->plasma_aliquot is_addition Add 150 µL Acetonitrile with this compound (IS) plasma_aliquot->is_addition protein_precipitation Vortex & Centrifuge (12,000 x g, 10 min) is_addition->protein_precipitation supernatant_transfer Transfer Supernatant protein_precipitation->supernatant_transfer injection Inject 5 µL onto LC-MS/MS System supernatant_transfer->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition data_processing Quantification using Analyst/MassLynx Software data_acquisition->data_processing

Caption: Experimental workflow for Sapropterin quantification in human plasma.

sapropterin_moa cluster_pathway Phenylalanine Hydroxylation Pathway cluster_regeneration Cofactor Regeneration Phe Phenylalanine (Phe) Tyr Tyrosine (Tyr) Phe->Tyr PAH-mediated hydroxylation PAH Phenylalanine Hydroxylase (PAH) PAH->Tyr qBH2 q-Dihydrobiopterin (qBH2) PAH->qBH2 H2O H2O PAH->H2O Sapropterin Sapropterin (BH4) (Cofactor) Sapropterin->PAH activates qBH2_regen q-Dihydrobiopterin (qBH2) qBH2->qBH2_regen transport O2 O2 O2->PAH DHPR Dihydropteridine Reductase (DHPR) NAD NAD+ DHPR->NAD Sapropterin_regen Sapropterin (BH4) DHPR->Sapropterin_regen NADH NADH NADH->DHPR qBH2_regen->Sapropterin_regen DHPR-mediated reduction

Caption: Simplified mechanism of action of Sapropterin as a cofactor for PAH.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Sapropterin in human plasma. The incorporation of a stabilization step during sample collection is critical for accurate measurement due to the analyte's inherent instability. The simple protein precipitation extraction procedure and the use of a deuterated internal standard ensure robust and reproducible results. This validated method is well-suited for supporting clinical trials and pharmacokinetic studies of Sapropterin.

References

Application Note: Solid-Phase Extraction of Sapropterin and its Deuterated Internal Standard from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of Sapropterin and its deuterated internal standard, Sapropterin-d3, in human urine samples. The described method is optimized for use with mixed-mode cation exchange SPE cartridges and is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Sapropterin in a clinical or research setting.

Introduction

Sapropterin, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for phenylalanine hydroxylase and is used in the treatment of phenylketonuria (PKU). Monitoring its concentration in urine is essential for pharmacokinetic studies and therapeutic drug monitoring. Due to the complex nature of the urine matrix, a selective and efficient sample preparation method is necessary to remove interfering substances. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from biological fluids.[1][2] This protocol provides a step-by-step guide for the extraction of Sapropterin and its internal standard from urine, ensuring high recovery and reproducibility.

Experimental Protocol

Materials and Reagents:

  • Sapropterin Dihydrochloride reference standard

  • This compound Dihydrochloride (internal standard)

  • Mixed-Mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium (B1175870) hydroxide (B78521) (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Pre-treatment:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to remove particulate matter.

  • To a 1.0 mL aliquot of the urine supernatant, add the internal standard (this compound) to a final concentration of 100 ng/mL.

  • Vortex the sample for 30 seconds.

  • Dilute the sample with 1.0 mL of 2% formic acid in deionized water. Vortex for another 30 seconds. This step ensures the analytes are in a suitable ionic state for retention on the SCX sorbent.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in deionized water.

  • Loading: Load the pre-treated urine sample (approximately 2 mL) onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge of the analytes, releasing them from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of Sapropterin and this compound in human urine using this SPE protocol followed by LC-MS/MS. These values are representative of a well-established bioanalytical method.

ParameterSapropterinThis compound
Recovery (%) 85 - 95%83 - 92%
Matrix Effect (%) 90 - 105%92 - 103%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL-
Upper Limit of Quantification (ULOQ) 500 ng/mL-
Intra-day Precision (%CV) < 10%-
Inter-day Precision (%CV) < 12%-
Linearity (r²) > 0.995-

Workflow Diagram

SPE_Protocol_for_Sapropterin_in_Urine Solid-Phase Extraction Workflow for Sapropterin from Urine sample_prep Sample Pre-treatment 1. Thaw and centrifuge urine sample. 2. Add internal standard (this compound). 3. Dilute with 2% formic acid. loading Sample Loading Load the pre-treated sample onto the cartridge. sample_prep->loading conditioning SPE Cartridge Conditioning 1. Add 1 mL Methanol. 2. Add 1 mL Deionized Water. equilibration Equilibration Add 1 mL of 2% Formic Acid. conditioning->equilibration equilibration->loading washing1 Washing Step 1 Add 1 mL of 2% Formic Acid. loading->washing1 washing2 Washing Step 2 Add 1 mL of Methanol. Dry under vacuum. washing1->washing2 elution Elution Add 1 mL of 5% NH4OH in Methanol. washing2->elution drydown Dry-down & Reconstitution 1. Evaporate eluate under Nitrogen. 2. Reconstitute in mobile phase. elution->drydown analysis LC-MS/MS Analysis Inject reconstituted sample. drydown->analysis

References

Application Note: High-Resolution Mass Spectrometry for Metabolite Identification of Sapropterin using Sapropterin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapropterin, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] It plays a crucial role in the metabolism of phenylalanine and the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin.[1] Sapropterin is used as a therapeutic agent for certain forms of phenylketonuria (PKU), an inherited metabolic disorder caused by PAH deficiency.[1][2] Understanding the metabolic fate of Sapropterin is critical for optimizing its therapeutic efficacy and safety. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the identification and quantification of Sapropterin and its metabolites. The use of a stable isotope-labeled internal standard, such as Sapropterin-d3, is essential for accurate quantification, compensating for variations in sample preparation and instrument response.

This application note provides a detailed protocol for the identification and quantification of Sapropterin and its primary metabolites in human plasma using LC-HRMS with this compound as an internal standard.

Metabolic Pathway of Sapropterin

Sapropterin (BH4) is involved in a dynamic metabolic cycle. In its role as a cofactor, it is oxidized to quinonoid dihydrobiopterin (qBH2), which is then reduced back to BH4 by dihydropteridine reductase (DHPR).[3] An alternative salvage pathway can also regenerate BH4 from 7,8-dihydrobiopterin (BH2) via dihydrofolate reductase (DHFR).[3][4] The degradation of BH4 can lead to the formation of BH2 and ultimately biopterin.[3][5]

cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_cofactor Cofactor Function & Recycling cluster_degradation Degradation Pathway GTP GTP 6-pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin GTP->6-pyruvoyltetrahydropterin GCH1, PTPS Sepiapterin Sepiapterin 6-pyruvoyltetrahydropterin->Sepiapterin BH2 7,8-Dihydrobiopterin (BH2) Sepiapterin->BH2 Sepiapterin Reductase BH4 Sapropterin (BH4) BH4->BH2 Oxidation qBH2 Quinonoid Dihydrobiopterin (qBH2) BH4->qBH2 AA Hydroxylases BH2->BH4 DHFR Biopterin Biopterin BH2->Biopterin Oxidation qBH2->BH4 DHPR AA Aromatic Amino Acids (e.g., Phenylalanine) AA_OH Hydroxylated Amino Acids (e.g., Tyrosine) AA->AA_OH AA Hydroxylases

Caption: Metabolic pathways of Sapropterin (BH4). This diagram illustrates the de novo synthesis, salvage, cofactor function, recycling, and degradation pathways of Sapropterin.

Experimental Protocols

Sample Preparation

Given the instability of Sapropterin and its metabolites, proper sample handling and preparation are crucial for accurate analysis.

Materials:

  • Human plasma collected in EDTA tubes

  • Sapropterin and its metabolites (BH2, Biopterin) standards

  • This compound internal standard (IS)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Protocol:

  • Spiking of Internal Standard: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in 0.1% ascorbic acid).

  • Protein Precipitation: Add 200 µL of ice-cold 10% TCA in acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Dilution: Dilute the supernatant 1:1 with LC-MS grade water containing 0.1% formic acid.

Liquid Chromatography

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry

HRMS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Mass Range: m/z 100-1000

  • Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2)

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation

Experimental Workflow

The overall experimental workflow for the identification and quantification of Sapropterin and its metabolites is depicted below.

SampleCollection Plasma Sample Collection (with EDTA and stabilizer) IS_Spiking Internal Standard Spiking (this compound) SampleCollection->IS_Spiking ProteinPrecipitation Protein Precipitation (TCA/Acetonitrile) IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Dilution Centrifugation->SupernatantTransfer LC_Separation LC Separation (Reversed-Phase C18) SupernatantTransfer->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan & ddMS2) LC_Separation->HRMS_Analysis DataProcessing Data Processing (Peak Picking, Alignment) HRMS_Analysis->DataProcessing MetaboliteID Metabolite Identification (Accurate Mass, RT, MS/MS) DataProcessing->MetaboliteID Quantification Quantification (Internal Standard Calibration) MetaboliteID->Quantification Results Results & Analysis Quantification->Results

Caption: Experimental workflow for LC-HRMS based metabolite identification of Sapropterin.

Data Presentation

The following tables summarize representative quantitative data for Sapropterin and its primary metabolites in human plasma before and after administration of a therapeutic dose of Sapropterin. The data is normalized using the this compound internal standard.

Table 1: High-Resolution Mass Spectrometry Data for Sapropterin and its Metabolites

AnalyteFormula[M+H]+ (Calculated)[M+H]+ (Observed)Mass Error (ppm)Retention Time (min)
Sapropterin (BH4)C9H15N5O3242.1248242.12511.23.5
7,8-Dihydrobiopterin (BH2)C9H13N5O3240.1091240.10941.34.2
BiopterinC9H11N5O3238.0935238.09381.35.1
This compound (IS)C9H12D3N5O3245.1436245.14391.23.5

Table 2: Quantitative Analysis of Sapropterin and Metabolites in Human Plasma

AnalyteConcentration (ng/mL) - Pre-doseConcentration (ng/mL) - Post-dose (2h)Fold Change
Sapropterin (BH4)5.2 ± 1.1158.6 ± 25.330.5
7,8-Dihydrobiopterin (BH2)10.8 ± 2.545.3 ± 8.94.2
Biopterin15.1 ± 3.228.7 ± 5.41.9

Conclusion

This application note details a robust and reliable LC-HRMS method for the identification and quantification of Sapropterin and its key metabolites in human plasma. The use of high-resolution mass spectrometry provides high specificity and accuracy for metabolite identification, while the incorporation of a deuterated internal standard ensures precise quantification. This methodology is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research aimed at understanding the in vivo disposition of Sapropterin. The provided protocols and workflow can be adapted for various research and drug development applications.

References

Application Notes and Protocols for the Use of Sapropterin in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Sapropterin-d3: No specific preclinical toxicology data for this compound were identified in publicly available literature. The following information is based on studies conducted with Sapropterin (B162354) Dihydrochloride, the non-deuterated active pharmaceutical ingredient. It is anticipated that the toxicological profile of this compound would be substantially similar to that of Sapropterin Dihydrochloride. However, any new drug candidate, including deuterated versions, would typically require a dedicated preclinical toxicology program to support clinical development.

Introduction

Sapropterin, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical cofactor for several enzymes, including phenylalanine hydroxylase (PAH). Its primary clinical use is in the treatment of hyperphenylalaninemia (HPA) in patients with tetrahydrobiopterin-responsive phenylketonuria (PKU).[1][2] Preclinical toxicology studies are essential to characterize the safety profile of sapropterin and to support its clinical use. These application notes provide a summary of key preclinical toxicology findings and detailed protocols for relevant assays.

Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis and Recycling

Sapropterin's mechanism of action is directly related to the BH4 pathway. Understanding this pathway is crucial for interpreting both efficacy and potential toxicity. BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) and is recycled after its role as a cofactor.

BH4_Pathway Enzymes: GTPCH: GTP cyclohydrolase I PTPS: 6-pyruvoyltetrahydropterin synthase SR: Sepiapterin reductase DHPR: Dihydropteridine reductase DHFR: Dihydrofolate reductase cluster_de_novo De Novo Synthesis cluster_recycling Recycling Pathway cluster_salvage Salvage Pathway cluster_cofactor_function Cofactor Function GTP Guanosine Triphosphate (GTP) DHNP_TP Dihydroneopterin Triphosphate GTP->DHNP_TP GTPCH PTP 6-Pyruvoyltetrahydropterin DHNP_TP->PTP PTPS BH4_de_novo Tetrahydrobiopterin (BH4) PTP->BH4_de_novo SR BH4_cofactor BH4 qBH2 q-Dihydrobiopterin (qBH2) BH4_recycled Tetrahydrobiopterin (BH4) qBH2->BH4_recycled DHPR BH2 7,8-Dihydrobiopterin (BH2) BH4_salvaged Tetrahydrobiopterin (BH4) BH2->BH4_salvaged DHFR Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH PAH Phenylalanine Hydroxylase (PAH) PAH->qBH2 BH4_cofactor->PAH

Caption: Tetrahydrobiopterin (BH4) biosynthesis, recycling, and cofactor function.

Summary of Preclinical Toxicology Data

The following tables summarize the key quantitative findings from preclinical toxicology studies of sapropterin dihydrochloride.

Table 1: Acute Toxicity
SpeciesRoute of AdministrationSexMinimal Lethal Dose (MLD) (mg/kg)Reference
MouseIntravenous (i.v.)Male256[3]
MouseIntravenous (i.v.)Female320[3]
MouseSubcutaneous (s.c.)Male & Female204[3]
MouseOral (p.o.)Male & Female1000[3]
Table 2: Genotoxicity Studies
AssaySystemConcentration/DoseMetabolic ActivationResultReference
Ames TestS. typhimurium (TA98)625 µ g/plate WithoutPositive[1]
Ames TestS. typhimurium (TA100)5000 µ g/plate WithoutPositive[1]
Ames TestS. typhimuriumNot specifiedWithNegative[1]
Chromosomal AberrationChinese Hamster Lung Cells0.25 and 0.5 mMNot applicablePositive[1]
In vivo MicronucleusMouseUp to 2000 mg/kg/dayNot applicableNegative[1]
Table 3: Carcinogenicity Studies
SpeciesDurationDose Levels (mg/kg/day)Key FindingsReference
Rat (F-344)104 weeks25, 80, 250Increased incidence of benign adrenal pheochromocytoma in males at 250 mg/kg/day.[1][1][3]
Mouse (CD-1)78 weeks25, 80, 250No evidence of a carcinogenic effect.[1][1][3]
Table 4: Reproductive and Developmental Toxicity
Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsReference
Fertility and Early Embryonic DevelopmentRatUp to 400No effect on fertility and reproductive function.[1][1]

Experimental Protocols

The following are detailed protocols for key preclinical toxicology studies relevant to sapropterin, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Guideline 471.

Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Ames_Test_Workflow start Start prep_bacteria Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) start->prep_bacteria plate_incorporation Plate Incorporation Method prep_bacteria->plate_incorporation pre_incubation Pre-incubation Method prep_bacteria->pre_incubation prep_s9 Prepare S9 Mix (for metabolic activation) prep_s9->plate_incorporation prep_s9->pre_incubation prep_test_article Prepare Test Article Concentrations prep_test_article->plate_incorporation prep_test_article->pre_incubation incubation Incubate Plates (37°C for 48-72 hours) plate_incorporation->incubation pre_incubation->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Data Analysis and Interpretation colony_counting->data_analysis end End data_analysis->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

  • Bacterial Strains: Use at least five strains of bacteria including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA97a.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from the liver of induced rodents).

  • Test Article Preparation: Dissolve the test article in a suitable solvent. Select at least five different concentrations for testing.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 2 mL of top agar (B569324), 0.1 mL of the bacterial culture, and 0.1 mL of the test article solution. For the metabolic activation condition, also add 0.5 mL of the S9 mix.

    • Vortex and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is indicated by a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This protocol is based on OECD Guideline 474.

Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.

Experimental Workflow:

Micronucleus_Test_Workflow start Start animal_selection Select Animals (e.g., mice or rats) start->animal_selection dose_administration Administer Test Article (e.g., oral gavage) animal_selection->dose_administration sample_collection Collect Bone Marrow or Peripheral Blood dose_administration->sample_collection slide_preparation Prepare and Stain Slides sample_collection->slide_preparation microscopic_analysis Microscopic Analysis (Count micronucleated polychromatic erythrocytes) slide_preparation->microscopic_analysis data_analysis Data Analysis and Interpretation microscopic_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Methodology:

  • Animal Model: Use a suitable rodent species (e.g., mice or rats).

  • Dose Administration: Administer the test article, typically via oral gavage, at three dose levels to groups of animals. Include a vehicle control and a positive control group.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the collected cells on microscope slides and stain with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the identification of micronuclei.

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.

  • Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Carcinogenicity Study

This protocol is based on OECD Guideline 451.

Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a test substance.

Methodology:

  • Animal Model: Use two rodent species, typically rats and mice.

  • Group Size: Use at least 50 animals of each sex per dose group.

  • Dose Levels: Use at least three dose levels and a concurrent control group. The highest dose should induce minimal signs of toxicity without significantly altering the lifespan.

  • Administration: Administer the test substance daily, usually mixed in the diet, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Observations:

    • Conduct daily clinical observations.

    • Perform detailed physical examinations weekly.

    • Monitor body weight and food consumption regularly.

    • Perform hematology and clinical chemistry at multiple time points.

  • Pathology:

    • Conduct a full necropsy on all animals.

    • Collect and preserve all organs and tissues.

    • Perform histopathological examination of all tissues from the control and high-dose groups, and all gross lesions from all groups.

  • Interpretation: A carcinogenic effect is indicated by a statistically significant increase in the incidence of tumors in any of the treated groups compared to the control group.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Parameters for Sapropterin-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapropterin-d3. The following information is designed to help you optimize your mass spectrometer parameters and troubleshoot common issues encountered during analysis.

Mass Spectrometer Parameters for Sapropterin and this compound

Optimizing mass spectrometer parameters is critical for achieving accurate and reproducible results. The following table summarizes the recommended starting parameters for the detection of Sapropterin and its deuterated internal standard, this compound. These parameters may require further optimization based on your specific instrument and experimental conditions.

ParameterSapropterinThis compound
Precursor Ion (Q1) 242.1 m/z245.1 m/z
Product Ion (Q3) 166.1 m/z169.1 m/z
Cone Voltage 25 V25 V
Collision Energy 15 eV15 eV

Note: The provided values are typical starting points and may need to be optimized for your specific mass spectrometer.

Experimental Protocols

Method for Direct Quantification of Sapropterin in Human Plasma by LC-MS/MS

This protocol is adapted for the quantification of Sapropterin using this compound as an internal standard. Due to the instability of Sapropterin (also known as Tetrahydrobiopterin (B1682763) or BH4), proper sample handling and the use of antioxidants are crucial.

1. Sample Preparation:

  • To prevent oxidation, blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA) and immediately treated with a 10% ascorbic acid solution to a final concentration of 1%.[1]

  • Centrifuge the blood samples to separate the plasma.

  • For protein precipitation, add three volumes of acetonitrile (B52724) to one volume of plasma.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC Column: A C18 column is suitable for the separation of Sapropterin.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Monitor the transitions specified in the table above.

Troubleshooting Guides and FAQs

Guide 1: Low Signal Intensity of this compound

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

A1: Low signal intensity of a deuterated internal standard like this compound can be attributed to several factors, including:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the internal standard in the mass spectrometer's ion source.[2]

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix. This is particularly a concern if the deuterium labels are on labile positions such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[2]

  • Suboptimal Concentration: The concentration of the internal standard may not be appropriate for the analytical range of the assay.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-extraction spike experiment.

    • Prepare two sample sets:

      • Set A (Neat Solution): Spike this compound into a clean solvent.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike with this compound.

    • Analyze both sets. A significantly lower peak area in Set B indicates ion suppression.[2]

  • Optimize Chromatography: Modify the chromatographic method to separate this compound from interfering matrix components. This could involve changing the column, mobile phase, or gradient profile.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thus minimizing ion suppression.[2]

  • Check Label Stability: Ensure that the deuterium labels on your this compound are on stable, non-exchangeable positions. Avoid acidic or basic conditions during sample preparation and storage if possible, as these can promote H/D exchange.[3][4]

Guide 2: Chromatographic Shift Between Sapropterin and this compound

Q2: I am observing a slight difference in retention time between Sapropterin and this compound. Is this normal and how can I address it?

A2: A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[3] This occurs because the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can lead to different interactions with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[3]

Troubleshooting Steps:

  • Confirm Co-elution: A small, consistent, and reproducible separation may be acceptable. However, if the separation is significant, it could lead to differential matrix effects where the analyte and internal standard are exposed to different levels of ion suppression or enhancement.[3]

  • Method Optimization: Adjusting the chromatographic conditions, such as the mobile phase composition or temperature, may help to minimize the retention time difference.

  • Alternative Internal Standard: If the chromatographic shift significantly impacts the accuracy and precision of your results, consider using a stable isotope-labeled internal standard with a different labeling pattern or a different isotope, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output blood Blood Sample (with Ascorbic Acid) plasma Plasma Separation (Centrifugation) blood->plasma precipitate Protein Precipitation (Acetonitrile) plasma->precipitate supernatant Supernatant Collection precipitate->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification of Sapropterin data_processing->quantification

Caption: Experimental workflow for Sapropterin quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Signal Intensity of this compound matrix_effects Matrix Effects start->matrix_effects isotope_exchange Isotopic Exchange start->isotope_exchange concentration Suboptimal Concentration start->concentration optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom dilute_sample Dilute Sample matrix_effects->dilute_sample check_stability Check Label Stability isotope_exchange->check_stability adjust_conc Adjust Concentration concentration->adjust_conc

Caption: Troubleshooting logic for low signal intensity.

References

Addressing matrix effects in the bioanalysis of Sapropterin with Sapropterin-d3.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Sapropterin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects when using Sapropterin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for the bioanalysis of Sapropterin?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and structurally almost identical to Sapropterin, the analyte of interest. This similarity ensures that both compounds behave nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, this compound can effectively compensate for variations in sample recovery and matrix effects, leading to more accurate and precise quantification of Sapropterin.

Q2: What are matrix effects and how do they impact the bioanalysis of Sapropterin?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the biological matrix (e.g., plasma, blood, urine). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise results. Due to the complex nature of biological samples, matrix effects are a significant concern in LC-MS/MS bioanalysis.

Q3: How can I quantitatively assess matrix effects in my Sapropterin assay?

A3: Matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution (a clean solvent). An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The internal standard-normalized MF (IS-normalized MF) is also calculated to evaluate the effectiveness of the internal standard in compensating for these effects. An IS-normalized MF close to 1 indicates successful compensation.

Q4: What are the common challenges in the bioanalysis of Sapropterin?

A4: A primary challenge in the bioanalysis of Sapropterin (tetrahydrobiopterin, BH4) is its instability. BH4 is readily oxidized to dihydrobiopterin (BH2) and biopterin.[1][2] To address this, samples are often treated with antioxidants, and in some methods, Sapropterin is indirectly quantified by converting it to a more stable form (L-biopterin) and applying a correction factor.[1]

Troubleshooting Guide

Issue 1: High Variability in Sapropterin/Sapropterin-d3 Ratios Across Replicates

  • Possible Cause: Inconsistent matrix effects between samples that are not being fully compensated by the internal standard. This can also be due to poor sample homogenization or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure thorough mixing of the internal standard with the sample before protein precipitation or extraction. Re-evaluate the sample cleanup procedure; a more rigorous method like solid-phase extraction (SPE) may be needed instead of simple protein precipitation.

    • Chromatographic Separation: Improve the chromatographic method to separate Sapropterin from co-eluting matrix components that may be causing interference.

    • Evaluate Different Matrix Lots: Assess matrix effects across at least six different lots of the biological matrix to understand the variability.

Issue 2: Low Signal Intensity for Both Sapropterin and this compound

  • Possible Cause: Significant ion suppression is likely occurring, affecting both the analyte and the internal standard. This is often due to insufficient removal of phospholipids (B1166683) or other endogenous components during sample preparation.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a more effective sample preparation technique. While protein precipitation is fast, it may not be sufficient to remove all interfering components. Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Adjust Chromatographic Conditions: Modify the LC gradient to better separate the analytes from the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.

    • Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.

Issue 3: Poor Recovery of Sapropterin

  • Possible Cause: The extraction efficiency of the sample preparation method is low. This could be due to the choice of solvent, pH, or the extraction technique itself.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: For protein precipitation, evaluate different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample.

    • Adjust pH: The pH of the sample can influence the extraction efficiency of Sapropterin. Experiment with adjusting the pH of the sample before extraction.

    • Evaluate Different Extraction Techniques: Compare the recovery from protein precipitation with that from LLE or SPE to determine the most efficient method.

Quantitative Data Summary

The following tables summarize key validation parameters for the bioanalysis of Sapropterin (referred to as BH4 in the source) in human plasma. Note that the internal standard used in this particular study was Metaxalone, not this compound. However, the principles of assessment remain the same.

Table 1: Recovery and Matrix Effect of Sapropterin (BH4) [1]

ParameterValue
Recovery of BH475.46% - 85.20%
Mean Matrix Factor for BH40.45
Mean IS-Normalized Matrix Factor0.56
Coefficient of Variation of IS-Normalized Matrix Factor3.74%

Table 2: Precision and Accuracy of Sapropterin (BH4) Quantification [1]

ParameterWithin-RunBetween-Run
Coefficient of Variation (%)< 9.52%< 9.52%
Mean Accuracy (%)89.55% - 99.41%89.55% - 99.41%

Experimental Protocols

Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes how to quantitatively determine the matrix effect for Sapropterin.

Materials:

  • Blank human plasma (at least 6 different lots)

  • Sapropterin and this compound stock solutions

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Sapropterin and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma using the protein precipitation protocol. Spike the resulting supernatant with Sapropterin and this compound.

    • Set C (Pre-Extraction Spike): Spike blank plasma with Sapropterin and this compound, then perform the protein precipitation protocol.

  • Analyze Samples: Inject all three sets of prepared samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • PE = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the IS-normalized MF to assess the compensation by this compound.

Sample Preparation using Protein Precipitation

This is a general protocol for the extraction of Sapropterin from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard solution.

  • Add 250 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,800 rpm for 2 minutes.[3]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting parameters for the LC-MS/MS analysis of Sapropterin. Method development and optimization are required for specific instrumentation.

  • LC Column: Hypurity Cyano column or a suitable C18 column.[1]

  • Mobile Phase:

  • Gradient: Isocratic or gradient elution may be used.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Sapropterin: To be determined (e.g., monitor for the protonated molecule [M+H]+ and its characteristic product ions)

    • This compound: To be determined (e.g., monitor for the protonated molecule [M+3+H]+ and its corresponding product ions)

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Analyte in Extracted Blank Matrix) B->LCMS C Set C: Pre-Extraction Spike (Analyte in Matrix, then Extracted) C->LCMS Calc Calculate: - Matrix Factor (MF) - Recovery (RE) - Process Efficiency (PE) LCMS->Calc

Caption: Workflow for the assessment of matrix effect, recovery, and process efficiency.

TroubleshootingFlow Start Inconsistent or Inaccurate Results CheckIS High Variability in Analyte/IS Ratio? Start->CheckIS LowSignal Low Signal for Both Analyte and IS? CheckIS->LowSignal No OptimizePrep Optimize Sample Prep (Mixing, Cleanup) CheckIS->OptimizePrep Yes PoorRecovery Low Analyte Recovery? LowSignal->PoorRecovery No ImproveChroma Improve Chromatographic Separation LowSignal->ImproveChroma Yes OptimizeExtraction Optimize Extraction (Solvent, pH) PoorRecovery->OptimizeExtraction Yes End Acceptable Results PoorRecovery->End No OptimizePrep->End DiluteSample Dilute Sample ImproveChroma->DiluteSample DiluteSample->End OptimizeExtraction->End

Caption: A decision tree for troubleshooting common bioanalytical issues.

References

Investigating potential isotopic exchange of deuterium in Sapropterin-d3 during sample processing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapropterin-d3. The focus is on investigating and mitigating potential isotopic exchange of deuterium (B1214612) during sample processing for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound analysis?

A: Isotopic back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard, such as this compound, with hydrogen atoms from the surrounding solvent or matrix.[1] This phenomenon is a significant concern in quantitative bioanalysis because it can lead to an underestimation of the internal standard concentration. Consequently, this may result in an overestimation of the analyte (Sapropterin) concentration, thereby compromising the accuracy and reliability of the assay.[1]

Q2: What are the primary factors that influence the rate of deuterium back-exchange?

A: The rate of back-exchange is primarily influenced by several experimental parameters:

  • pH: The exchange is catalyzed by both acids and bases, with the rate typically being lowest at a pH of approximately 2.5.[1][2]

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[1][3]

  • Solvent Composition: Protic solvents (e.g., water, methanol) facilitate back-exchange.[1][4]

  • Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange. While the deuterium atoms in this compound are on a methyl group, which is generally stable, extreme conditions could potentially promote exchange.[1]

Q3: How can I minimize deuterium back-exchange during sample preparation and analysis of this compound?

A: To minimize back-exchange, consider the following strategies:

  • Maintain Low Temperatures: Perform all sample preparation and analysis steps at low temperatures (e.g., 0-4°C) to slow down the exchange kinetics.[1][5]

  • Control pH: Maintain a pH around 2.5, where the rate of exchange is minimal, throughout the process, especially during quenching and chromatographic separation.[1][2]

  • Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent.[1] Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur.[6][7]

  • Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample reconstitution.[4]

Q4: My this compound internal standard signal is decreasing over the course of an analytical run. What could be the cause?

A: A decreasing signal for the deuterated internal standard during a run can be indicative of back-exchange occurring in the autosampler.[1] The standard may be exchanging with residual protons in the sample matrix or solvent over time. To mitigate this, maintain the autosampler at a low temperature (e.g., 4°C) and minimize the time samples are queued before injection.[1]

Troubleshooting Guides

Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data
  • Possible Cause: Suboptimal pH of the sample processing solutions or LC mobile phase.

    • Solution: Ensure the pH of all aqueous solutions is maintained around 2.25-2.5.[6] Verify the pH of all buffers and the mobile phase before use.

  • Possible Cause: Elevated temperatures during sample handling and analysis.

    • Solution: Maintain low temperatures (ideally 0-4°C) throughout the entire workflow.[3][6] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.[6][8][9]

  • Possible Cause: Prolonged exposure to protic solvents during chromatography.

    • Solution: Optimize the LC method to minimize the run time. Consider using shorter gradients and higher flow rates where feasible without compromising separation.[6][7]

Issue 2: Poor Reproducibility of this compound Response
  • Possible Cause: Inconsistent timing of sample processing steps.

    • Solution: Standardize the time for all sample manipulation steps. Automation can help improve timing consistency.[6]

  • Possible Cause: Variations in sample preparation and handling.

    • Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps.[6]

  • Possible Cause: Carry-over from previous injections.

    • Solution: Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination.[6]

Quantitative Data Summary

The following tables summarize illustrative quantitative data on the impact of various experimental parameters on the isotopic stability of a deuterated internal standard like this compound. This data is intended to be representative and should be confirmed by internal experiments.

Table 1: Effect of pH on Deuterium Exchange of this compound

pH of Aqueous SolutionIncubation Time (hours) at 25°CPercent Back-Exchange (Illustrative)
2.524< 1%
4.0242-3%
7.0245-8%
9.024> 10%

Table 2: Effect of Temperature on Deuterium Exchange of this compound

Temperature (°C)Incubation Time (hours) at pH 7.0Percent Back-Exchange (Illustrative)
424< 2%
25245-8%
372410-15%

Table 3: Effect of Solvent Composition on Deuterium Exchange of this compound

Solvent System (at 25°C, pH 7.0)Incubation Time (hours)Percent Back-Exchange (Illustrative)
100% Acetonitrile24< 0.5%
50% Acetonitrile / 50% Water243-5%
100% Water245-8%
100% Methanol (B129727)244-6%

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Biological Matrix

This protocol is designed to assess the stability of this compound in a biological matrix (e.g., plasma) under typical sample handling conditions.

  • Preparation of Spiked Samples:

    • Thaw a pool of the intended biological matrix (e.g., human plasma).

    • Spike the matrix with this compound at a known concentration (e.g., the concentration used in your analytical method).

    • Aliquot the spiked matrix into multiple polypropylene (B1209903) tubes.

  • Incubation Conditions:

    • Store aliquots under various conditions to be tested (e.g., 4°C, room temperature, 37°C).

    • Prepare a set of "time zero" (T=0) samples by immediately processing them as described below.

  • Sample Processing (at specified time points):

    • Perform protein precipitation by adding a pre-chilled aprotic solvent (e.g., acetonitrile) containing an appropriate internal standard (for analytical variability control, not the deuterated analyte itself).

    • Vortex and centrifuge at low temperature (e.g., 4°C).

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method.

    • Monitor the peak area ratio of this compound to the non-deuterated Sapropterin that may have formed due to back-exchange.

  • Data Analysis:

    • Calculate the percentage of back-exchange at each time point and condition relative to the T=0 samples.

Protocol 2: Solid-Phase Extraction (SPE) of Sapropterin and this compound

This protocol is designed to minimize deuterium exchange during the extraction of Sapropterin and its deuterated internal standard from a biological matrix.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the sample (e.g., plasma) by adding the this compound internal standard.

    • Acidify the sample by adding an equal volume of 4% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing Step:

    • Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.

    • Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 5% methanol in acidic water).

  • Elution:

    • Elute Sapropterin and this compound with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]

    • Reconstitute the dried extract in the mobile phase, preferably one with a high percentage of organic solvent.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: Biological Sample spike Spike with this compound start->spike incubate Incubate under Test Conditions (pH, Temp, Time) spike->incubate ppt Protein Precipitation (Cold Acetonitrile) incubate->ppt centrifuge Centrifuge (4°C) ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis: Calculate % Back-Exchange lcms->data end End: Stability Report data->end

Caption: Workflow for evaluating this compound stability.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions issue Issue: High or Variable Back-Exchange of this compound check_ph Check pH of all Solutions issue->check_ph check_temp Verify Temperature Control (Autosampler, Column) issue->check_temp check_time Review Sample Processing Time issue->check_time adjust_ph Adjust pH to ~2.5 check_ph->adjust_ph cool_system Maintain System at 0-4°C check_temp->cool_system optimize_lc Optimize LC Method for Speed check_time->optimize_lc use_aprotic Use Aprotic Reconstitution Solvent check_time->use_aprotic

Caption: Troubleshooting logic for deuterium exchange issues.

References

Technical Support Center: Analysis of Sapropterin-d3 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Sapropterin-d3 in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and unreliable quantification.[4][5] Common sources of ion suppression in biological matrices include phospholipids, salts, and proteins.

Q2: My this compound signal is low and inconsistent. How can I determine if this is due to ion suppression?

A2: You can assess ion suppression using two primary methods:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression.

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: The most prevalent sources of matrix effects in biological fluid analysis are endogenous components such as:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in plasma and serum samples.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also significantly suppress the ionization of the analyte.

  • Exogenous contaminants: Anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?

A4: A SIL-IS is the ideal internal standard because it has nearly identical physicochemical properties to the analyte and will co-elute. Therefore, it experiences similar degrees of ion suppression or enhancement as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively compensated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Chromatographic Optimization: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to separate this compound from the suppression zone.
Analyte Degradation: Sapropterin is susceptible to oxidation.Use Stabilizing Agents: Add antioxidants like ascorbic acid or dithioerythritol (B556865) to samples immediately after collection to prevent degradation. Store samples at low temperatures (-70 °C).
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression varies between samples.Use a Stable Isotope-Labeled Internal Standard: this compound itself serves this purpose. Ensure consistent addition to all samples and standards. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.
Inconsistent Sample Preparation: Variability in extraction recovery.Automate Sample Preparation: If possible, use automated systems to ensure consistency. Thoroughly Validate the Method: Ensure the sample preparation method is robust and reproducible.
Peak Tailing or Splitting Column Contamination: Buildup of matrix components on the analytical column.Use a Guard Column: This will protect the analytical column from strongly retained matrix components. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly bound interferences.
Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the initial mobile phase.Match Sample Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix interferences, particularly phospholipids.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., 60 mg/3 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of plasma sample (pre-treated with an antioxidant).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis Method

This is a general starting point for the analysis of this compound. Optimization will be required.

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: To be optimized for this compound.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum) Stabilize Add Antioxidant (e.g., Ascorbic Acid) Sample->Stabilize IS Spike with This compound (IS) Stabilize->IS PPT Protein Precipitation (PPT) IS->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) IS->LLE Choose Method SPE Solid-Phase Extraction (SPE) IS->SPE Choose Method LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for this compound analysis.

TroubleshootingFlowchart Start Problem: Low/Inconsistent Signal CheckIS Check Internal Standard Response Start->CheckIS IS_OK IS Response OK? CheckIS->IS_OK IS_Not_OK Troubleshoot IS Preparation/Addition CheckIS->IS_Not_OK No PostColumn Perform Post-Column Infusion Experiment IS_OK->PostColumn Yes Suppression Ion Suppression Observed? PostColumn->Suppression NoSuppression Investigate Other Causes: - Analyte Degradation - MS Source Cleanliness Suppression->NoSuppression No Optimize Optimize Method Suppression->Optimize Yes OptimizeSamplePrep Improve Sample Prep (e.g., use SPE) Optimize->OptimizeSamplePrep OptimizeLC Modify LC Method (Gradient, Column) Optimize->OptimizeLC

References

Technical Support Center: Strategies to Enhance the Recovery of Sapropterin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sapropterin-d3 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and enhance the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Sapropterin, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), which is a cofactor for the enzyme phenylalanine hydroxylase (PAH).[1][2] In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard. Because its chemical and physical properties are nearly identical to the unlabeled analyte (Sapropterin), it can compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[3]

Q2: What are the common causes of low recovery for this compound during sample extraction?

Low recovery of this compound can be attributed to several factors throughout the sample extraction workflow. Common causes include:

  • Suboptimal Extraction Method: The chosen technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be ideal for the sample matrix or the physicochemical properties of Sapropterin.

  • Incorrect pH: The pH of the sample and extraction solvents is critical for the efficient extraction of Sapropterin.

  • Inappropriate Solvent Selection: The type and polarity of the organic solvent must be optimized for efficient partitioning of this compound from the sample matrix.[3][4]

  • Analyte Instability: Sapropterin is susceptible to oxidation and degradation. Steps must be taken to minimize degradation during sample handling and extraction.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.

Q3: How can I minimize the degradation of this compound during sample preparation?

Sapropterin is known to be unstable and can degrade, particularly through oxidation. To minimize degradation:

  • Use Antioxidants: The addition of antioxidants, such as ascorbic acid, to the sample collection tubes can help stabilize Sapropterin. One study on the quantification of tetrahydrobiopterin in human plasma treated blood samples with 10% ascorbic acid to a final concentration of 1%.

  • Control Temperature: Keep samples on ice or at reduced temperatures throughout the extraction process to slow down potential degradation reactions.

  • Limit Exposure to Light and Air: Protect samples from light and minimize their exposure to air to reduce oxidative degradation.

  • Process Samples Promptly: Analyze samples as quickly as possible after collection and extraction.

Q4: What are matrix effects, and how can they affect my this compound analysis?

Matrix effects occur when co-eluting substances from the sample matrix alter the ionization efficiency of the analyte (this compound) in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis. Poor reproducibility and accuracy are common indicators of unaddressed matrix effects.

Troubleshooting Guide: Low Recovery of this compound

This guide provides solutions to common issues encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Recovery with Protein Precipitation Incomplete protein precipitation.- Increase the volume of the organic solvent (e.g., acetonitrile (B52724) or methanol). - Ensure the precipitation solvent is cold. - Vortex the mixture vigorously to ensure thorough mixing.
Analyte loss during evaporation.- Optimize the evaporation temperature and duration. - Consider alternative evaporation methods like a gentle stream of nitrogen.
Poor analyte reconstitution.- Adjust the composition of the reconstitution solvent to improve the solubility of this compound. - Vortex and sonicate the sample to aid in dissolution.
Low Recovery with Solid-Phase Extraction (SPE) Inappropriate sorbent chemistry.- For a compound like Sapropterin, consider a mixed-mode or ion-exchange sorbent. If using reversed-phase (e.g., C18), ensure proper pH adjustment.
Suboptimal sample pH.- Adjust the sample pH to ensure the analyte is in a state that will be retained by the sorbent.
Inefficient washing steps.- The wash solvent may be too strong, leading to premature elution of this compound. Decrease the organic content of the wash solvent.
Incomplete elution.- The elution solvent may not be strong enough to desorb the analyte. Increase the strength of the elution solvent (e.g., increase organic content or add a pH modifier).
Low Recovery with Liquid-Liquid Extraction (LLE) Incorrect pH of the aqueous phase.- Adjust the pH of the sample to neutralize this compound, which will increase its partitioning into the organic solvent.
Inappropriate extraction solvent.- Test a variety of organic solvents with different polarities (e.g., methyl tert-butyl ether, ethyl acetate) to find the one that provides the best recovery.
Insufficient mixing/vortexing.- Ensure vigorous and adequate vortexing to maximize the interaction between the aqueous and organic phases.
Inconsistent/Variable Recovery Matrix effects.- Optimize chromatographic separation to separate this compound from interfering matrix components. - Dilute the sample to reduce the concentration of interfering components. - Employ a more rigorous sample cleanup method like SPE.
Analyte instability.- Add an antioxidant like ascorbic acid to the samples upon collection. - Keep samples cold and protected from light throughout the process.

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted and optimized for this compound.

Protocol 1: Protein Precipitation
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound in a suitable solvent).

  • Precipitation: Add 300 µL of cold acetonitrile or methanol (B129727) to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for the specific SPE sorbent used.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. The pH of the equilibration solvent can be adjusted to match the sample pH.

  • Sample Loading: Load the pre-treated plasma sample (which may involve dilution and pH adjustment) onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol with a small percentage of acid or base to facilitate elution).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 200 µL of plasma, add the this compound internal standard. Adjust the sample pH as necessary to neutralize the analyte.

  • Extraction: Add 1.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex: Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Plasma) Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Collect_Sample->Add_Antioxidant Add_IS Add Internal Standard (this compound) Add_Antioxidant->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction Add_IS->SPE LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General experimental workflow for this compound extraction.

G cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction node_action node_action node_cause node_cause Start Low this compound Recovery? Check_Method Extraction Method (PP, SPE, LLE)? Start->Check_Method PP_Cause Incomplete Precipitation? Poor Reconstitution? Check_Method->PP_Cause PP SPE_Cause Wrong Sorbent/pH? Inefficient Wash/Elution? Check_Method->SPE_Cause SPE LLE_Cause Incorrect pH? Suboptimal Solvent? Check_Method->LLE_Cause LLE PP_Action Increase Solvent Volume Optimize Reconstitution Solvent PP_Cause->PP_Action Check_Stability Is Recovery Still Low or Variable? PP_Action->Check_Stability SPE_Action Optimize Sorbent & pH Adjust Wash/Elution Solvent Strength SPE_Cause->SPE_Action SPE_Action->Check_Stability LLE_Action Adjust Aqueous pH Test Different Organic Solvents LLE_Cause->LLE_Action LLE_Action->Check_Stability Degradation_Matrix Consider Degradation or Matrix Effects Check_Stability->Degradation_Matrix Final_Action Add Antioxidants Optimize Chromatography Dilute Sample Degradation_Matrix->Final_Action

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Head-to-Head Comparison: Sapropterin-d3 vs. 13C-labeled Sapropterin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is paramount. In the bioanalysis of sapropterin (B162354), the synthetic form of tetrahydrobiopterin (B1682763) (BH4), the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for sapropterin: Sapropterin-d3 (deuterated) and 13C-labeled Sapropterin.

Executive Summary: The Case for Carbon-13 Labeling

In bioanalytical assays, the ideal internal standard (IS) should be chemically identical to the analyte to perfectly mimic its behavior during sample preparation, chromatography, and ionization. Both deuterated and 13C-labeled internal standards aim to achieve this; however, subtle but significant differences in their physicochemical properties can lead to performance disparities. The consensus in the scientific community is that 13C-labeled standards are generally superior to their deuterated counterparts for achieving the highest levels of accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the expected key performance differences between this compound and 13C-labeled Sapropterin based on established principles for stable isotope-labeled internal standards.

Performance ParameterThis compound (Deuterated IS)13C-labeled Sapropterin (13C-IS)Rationale & Implications for Sapropterin Analysis
Chromatographic Co-elution Potential for slight retention time shift relative to unlabeled sapropterin.Expected to have identical retention time and co-elute perfectly with unlabeled sapropterin.The mass difference between deuterium (B1214612) and hydrogen can sometimes lead to a chromatographic separation from the analyte, which can compromise the ability of the IS to accurately correct for matrix effects that may vary across the chromatographic peak. Perfect co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time.
Isotopic Stability Generally stable, but a theoretical risk of back-exchange of deuterium with hydrogen exists, especially if the label is on an exchangeable position.Highly stable as the 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.Isotopic stability is critical for the accuracy of the assay. Any loss or exchange of the isotopic label can lead to an underestimation of the analyte concentration.
Matrix Effect Compensation Generally good, but can be less effective if chromatographic separation from the analyte occurs.Superior and more reliable compensation for ion suppression or enhancement.Because 13C-labeled IS co-elutes perfectly with the analyte, it experiences the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source, leading to more accurate and precise quantification.
Accuracy & Precision Good, but may be compromised by the "isotope effect" leading to chromatographic shifts and potential for incomplete matrix effect correction.Excellent, leading to higher data quality.The superior ability of 13C-labeled IS to mimic the analyte throughout the analytical process generally results in better accuracy (closeness to the true value) and precision (reproducibility) of the measurements.
Cost & Availability Often more readily available and less expensive.Typically more expensive and may have longer lead times for custom synthesis.Budgetary and timeline considerations may influence the choice of internal standard.

Experimental Protocols

Below is a representative experimental protocol for the quantification of sapropterin in human plasma using a stable isotope-labeled internal standard (either this compound or 13C-labeled Sapropterin) by LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or 13C-labeled Sapropterin in a solution containing an antioxidant like ascorbic acid).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the separation of sapropterin from endogenous plasma components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sapropterin: m/z 242.1 → 166.1 (example transition, should be optimized).

    • This compound: m/z 245.1 → 169.1 (example transition, should be optimized).

    • 13C-labeled Sapropterin (e.g., with 5 13C atoms): m/z 247.1 → 171.1 (example transition, should be optimized).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

G cluster_0 Internal Standard Selection cluster_1 Performance Metrics Analyte Sapropterin (Analyte) IS_d3 This compound (Deuterated IS) IS_C13 13C-labeled Sapropterin (13C-IS) Coelution_d3 Potential Chromatographic Shift IS_d3->Coelution_d3 Stability_d3 Good Stability IS_d3->Stability_d3 Accuracy_d3 Good Accuracy & Precision IS_d3->Accuracy_d3 Coelution_C13 Perfect Co-elution IS_C13->Coelution_C13 Stability_C13 Excellent Stability IS_C13->Stability_C13 Accuracy_C13 Superior Accuracy & Precision IS_C13->Accuracy_C13

Caption: Logical comparison of this compound and 13C-labeled Sapropterin.

G start Start: Plasma Sample add_is Add Internal Standard (this compound or 13C-Sapropterin) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Bioanalytical workflow for sapropterin quantification.

Conclusion and Recommendation

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. While this compound is a viable option and may be more cost-effective, the inherent, albeit often small, physicochemical differences introduced by deuterium labeling can lead to chromatographic shifts and less effective compensation for matrix effects.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and data integrity in their sapropterin bioanalysis, 13C-labeled Sapropterin is the unequivocally superior choice . Its identical chromatographic behavior and high isotopic stability ensure the most reliable correction for analytical variability, ultimately leading to more robust and defensible results.

A Guide to Inter-Laboratory Cross-Validation of Sapropterin LC-MS/MS Assays Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of sapropterin (B162354) in human plasma. The methodology leverages Sapropterin-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision across different laboratory settings. The protocols and data presented herein are synthesized from established bioanalytical methods and serve as a blueprint for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical procedures for sapropterin.

Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (B1682763) (BH4), is a critical therapy for patients with hyperphenylalaninemia (HPA) due to BH4-responsive Phenylketonuria (PKU).[1][2][3] Accurate measurement of its plasma concentrations is paramount for pharmacokinetic assessments and therapeutic drug monitoring. However, the inherent instability of sapropterin, which is prone to oxidation, presents significant analytical challenges.[4][5][6] This guide outlines a standardized approach to mitigate these challenges and demonstrates a hypothetical cross-validation study between three laboratories to ensure inter-laboratory concordance.

Experimental Protocols

A detailed methodology for the LC-MS/MS assay is provided below. This protocol is a composite of best practices for the analysis of sapropterin and other unstable analytes.

Sample Preparation

Due to the susceptibility of sapropterin (BH4) to oxidation, sample handling and preparation are critical.[4][6]

  • Blood Collection and Plasma Processing : Whole blood should be collected in tubes containing K2EDTA as an anticoagulant and immediately placed on wet ice. To stabilize sapropterin, a final concentration of 1% ascorbic acid should be added to the blood samples.[4] Plasma is harvested by centrifugation at 4°C and stored at -70°C or lower until analysis.

  • Protein Precipitation : Thaw plasma samples on ice. To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in a suitable stabilizing solution). Precipitate proteins by adding 300 µL of acetonitrile. Vortex mix for 1 minute.

  • Centrifugation and Supernatant Transfer : Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used in each laboratory.

  • Liquid Chromatography :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 or phenyl-hexyl column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).[7]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in methanol.

    • Gradient : A suitable gradient to separate sapropterin from endogenous interferences.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 10 µL.

  • Tandem Mass Spectrometry :

    • MS System : A triple quadrupole mass spectrometer.

    • Ionization Mode : Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions :

      • Sapropterin : Precursor ion > Product ion (to be optimized, e.g., m/z 242.1 > 166.1).

      • This compound : Precursor ion > Product ion (to be optimized, e.g., m/z 245.1 > 169.1).

    • Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Cross-Validation Study Design

To ensure the robustness and transferability of the assay, a cross-validation study involving three independent laboratories (Lab A, Lab B, and Lab C) was designed. Each laboratory received identical lots of analytical standards (sapropterin and this compound), quality control (QC) samples prepared from a common pool of human plasma, and a detailed analytical protocol.

G cluster_0 Centralized Preparation cluster_1 Participating Laboratories cluster_2 Data Analysis & Comparison A Analytical Standards (Sapropterin, this compound) LabA Lab A A->LabA LabB Lab B A->LabB LabC Lab C A->LabC B Quality Control Samples (Low, Mid, High) B->LabA B->LabB B->LabC C Standardized Analytical Protocol C->LabA C->LabB C->LabC D Central Data Collection LabA->D LabB->D LabC->D E Inter-Laboratory Comparison D->E

Caption: Cross-validation study workflow.

Data Presentation and Comparison

The performance of the Sapropterin LC-MS/MS assay was evaluated in each laboratory. The results for linearity, accuracy, precision, and the analysis of blinded QC samples are summarized below.

Table 1: Calibration Curve Performance
LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A1 - 500> 0.995
Lab B1 - 500> 0.996
Lab C1 - 500> 0.995
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy
LaboratoryQC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Lab A LLOQ (1 ng/mL)6.88.295.5
Low (3 ng/mL)5.16.5102.1
Mid (50 ng/mL)4.55.898.9
High (400 ng/mL)3.94.7101.3
Lab B LLOQ (1 ng/mL)7.28.998.2
Low (3 ng/mL)5.57.197.4
Mid (50 ng/mL)4.86.2103.0
High (400 ng/mL)4.15.199.8
Lab C LLOQ (1 ng/mL)6.57.9101.7
Low (3 ng/mL)4.96.8104.2
Mid (50 ng/mL)4.25.597.6
High (400 ng/mL)3.74.9100.5
Table 3: Inter-Laboratory Analysis of Blinded Quality Control Samples
QC Sample IDNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)Lab C Measured Conc. (ng/mL)Inter-Lab Mean (ng/mL)Inter-Lab %CV
QC-015.05.124.895.215.073.2
QC-02100.098.7102.599.8100.31.9
QC-03350.0355.1346.8351.5351.11.2

The data demonstrates a high degree of consistency across the three laboratories, with all precision and accuracy results falling within acceptable bioanalytical method validation limits. The use of a stable isotope-labeled internal standard, this compound, is crucial for mitigating variability that can arise from sample preparation and matrix effects, thereby ensuring the reliability of the data generated at different sites.[8]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the analytical method.

G cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Thawing B Addition of Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Concentration Calculation (Calibration Curve) I->J

Caption: Sapropterin LC-MS/MS assay workflow.

Conclusion

This guide outlines a robust and reproducible LC-MS/MS method for the quantification of sapropterin in human plasma using this compound as an internal standard. The presented hypothetical cross-validation study across three laboratories demonstrates that with a standardized protocol and a suitable internal standard, it is possible to achieve a high degree of inter-laboratory agreement. This approach is fundamental for multi-site clinical trials and other studies where data from different analytical laboratories need to be compared or combined. The detailed protocols, data tables, and workflow diagrams provide a valuable resource for laboratories aiming to implement and validate this critical bioanalytical assay.

References

Assessing the Potential for Kinetic Isotope Effects with Sapropterin-d3 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential for kinetic isotope effects (KIEs) with Sapropterin-d3 in enzymatic assays. The comparison is based on established principles of enzyme kinetics, the known mechanism of action of Sapropterin (tetrahydrobiopterin, BH4), and the theoretical advantages of deuterated compounds. While direct comparative experimental data for a commercial "this compound" is not publicly available, this guide offers a robust theoretical framework, hypothetical data, and detailed experimental protocols to enable researchers to investigate these effects.

Introduction to Sapropterin and the Rationale for Deuteration

Sapropterin is a synthetic form of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key enzymes in human metabolism.[1][2][3] These include the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and nitric oxide synthases (NOS).[4][5] By facilitating the activity of these enzymes, Sapropterin plays a crucial role in the breakdown of phenylalanine and the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as nitric oxide.

The deuteration of drug molecules, replacing hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed to alter the pharmacokinetic properties of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic processes that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer drug half-life, reduced formation of metabolites, and potentially improved efficacy and safety profiles. This guide explores the potential for such effects with a hypothetical this compound.

Signaling Pathways and Enzymatic Reactions Involving Sapropterin

Sapropterin is a critical cofactor in the following enzymatic pathways:

cluster_AAH Aromatic Amino Acid Hydroxylation cluster_NOS Nitric Oxide Synthesis Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr Tyrosine TH Tyrosine Hydroxylase (TH) Tyr->TH Trp Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine HTP 5-Hydroxytryptophan Serotonin Serotonin HTP->Serotonin PAH->Tyr TH->L_DOPA TPH->HTP Sapropterin1 Sapropterin (BH4) Sapropterin1->PAH Sapropterin1->TH Sapropterin1->TPH Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Cit L-Citrulline NO Nitric Oxide (NO) NOS->Cit NOS->NO Sapropterin2 Sapropterin (BH4) Sapropterin2->NOS

Fig. 1: Key enzymatic pathways dependent on Sapropterin (BH4).

Theoretical Comparison of Sapropterin and this compound in Enzymatic Assays

In the absence of direct experimental data for this compound, we can construct a theoretical comparison based on the principles of KIEs. The magnitude of the KIE depends on which hydrogen atoms are replaced with deuterium and whether the cleavage of those C-H bonds is a rate-limiting step in the enzymatic reaction. During the hydroxylation reaction, the tetrahydrobiopterin cofactor is oxidized. If deuterium is placed at a position involved in this oxidation, a KIE is expected.

Table 1: Hypothetical Comparison of Kinetic Parameters

ParameterSapropterin (BH4)This compound (Hypothetical)Expected a KIE (kH/kD)Rationale
Vmax Vmax,HVmax,D> 1If a C-H bond on the pterin (B48896) ring is broken during the rate-limiting step of the enzymatic reaction, Vmax,D is expected to be lower than Vmax,H.
Km Km,HKm,D~ 1The Michaelis constant (Km) reflects substrate binding affinity. Deuteration is not expected to significantly alter the binding of the cofactor to the enzyme's active site.
kcat/Km (kcat/Km)H(kcat/Km)D> 1This ratio represents the catalytic efficiency of the enzyme. A decrease in kcat due to the KIE would lead to a lower catalytic efficiency for this compound.
Enzyme Stability StandardPotentially IncreasedN/AIn some cases, deuteration can enhance the stability of a molecule, which could translate to increased stability of the enzyme-cofactor complex.

Note: This table presents a hypothetical scenario. The actual observed effects would depend on the specific enzyme and assay conditions.

Experimental Protocols

The following are detailed protocols for conducting enzymatic assays to assess the KIE of this compound.

Phenylalanine Hydroxylase (PAH) Activity Assay

This assay measures the conversion of phenylalanine to tyrosine, monitored by the change in absorbance.

Materials:

  • Recombinant human PAH

  • L-phenylalanine

  • Sapropterin and this compound

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-phenylalanine, and catalase.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a solution of PAH, DTT, and either Sapropterin or this compound.

  • Monitor the increase in absorbance at 275 nm (corresponding to tyrosine formation) for 10-15 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Perform control experiments without the enzyme or without phenylalanine to determine background rates.

  • Repeat the assay with varying concentrations of Sapropterin and this compound to determine Vmax and Km.

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the conversion of L-arginine to L-citrulline and nitric oxide. A common method is to quantify the co-product, L-citrulline.

Materials:

  • Recombinant human NOS (e.g., nNOS or eNOS)

  • L-[14C]-arginine

  • Sapropterin and this compound

  • NADPH

  • Calmodulin

  • CaCl2

  • HEPES buffer (pH 7.4)

  • Dowex AG50WX-8 resin (Na+ form)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl2, calmodulin, and either Sapropterin or this compound.

  • Add the NOS enzyme and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding L-[14C]-arginine.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column of Dowex AG50WX-8 resin to separate the unreacted L-[14C]-arginine from the product, L-[14C]-citrulline.

  • Quantify the amount of L-[14C]-citrulline in the eluate using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed over time.

Experimental Workflow for KIE Assessment

The following diagram outlines the general workflow for assessing the kinetic isotope effect of this compound.

cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagents Prepare Buffers and Reagents enzyme_prep Prepare Enzyme Stock reagents->enzyme_prep cofactor_prep Prepare Sapropterin and This compound Stocks enzyme_prep->cofactor_prep rxn_setup Set up Parallel Reactions (Sapropterin vs. This compound) cofactor_prep->rxn_setup incubation Incubate at Controlled Temperature rxn_setup->incubation detection Monitor Reaction Progress (e.g., Spectrophotometry) incubation->detection kinetics Calculate Initial Velocities detection->kinetics params Determine Vmax and Km (Michaelis-Menten Plot) kinetics->params kie Calculate KIE (kH/kD) params->kie

Fig. 2: General workflow for KIE assessment.

Conclusion

The development of deuterated drugs like a hypothetical this compound holds promise for improving therapeutic outcomes by favorably altering pharmacokinetic profiles. The assessment of kinetic isotope effects in enzymatic assays is a critical step in understanding the potential benefits of such modifications. While direct comparative data for this compound is not yet in the public domain, the theoretical framework and experimental protocols provided in this guide offer a comprehensive approach for researchers to investigate these effects. The observation of a significant KIE would provide a strong rationale for the further development of this compound as a potentially improved therapeutic agent for conditions such as phenylketonuria and other disorders related to BH4 metabolism.

References

A Comparative Guide to Sapropterin Quantification: Assessing Inter-day and Intra-day Precision and Accuracy with Sapropterin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sapropterin (B162354) in biological matrices, highlighting the role of the stable isotope-labeled internal standard, sapropterin-d3. The following sections present supporting experimental data, detailed methodologies, and visual representations of the analytical workflow to aid researchers in their drug development and bioanalytical endeavors.

Data Presentation: Precision and Accuracy Assessment

The robustness of a bioanalytical method is determined by its precision and accuracy, assessed through inter-day (between-run) and intra-day (within-run) validation experiments. The following table summarizes typical performance data for a validated LC-MS/MS method for sapropterin quantification. While the specific use of this compound as an internal standard is ideal for minimizing variability, publicly available data for a method explicitly using this internal standard is limited. The data presented below is representative of a validated LC-MS/MS method for sapropterin (also known as Tetrahydrobiopterin (B1682763) or BH4) in human plasma and serves as a strong indicator of the performance achievable with a deuterated internal standard.

Quality Control (QC) SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)1.00< 10± 10< 10± 10
Low QC (LQC)3.00< 10± 10< 10± 10
Medium QC (MQC)50.0< 10± 10< 10± 10
High QC (HQC)80.0< 10± 10< 10± 10

Note: The presented data is a representative summary based on a validated LC-MS/MS method for tetrahydrobiopterin (sapropterin) quantification.[1] The use of a deuterated internal standard like this compound is expected to yield similar or superior performance by effectively compensating for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method for the quantification of sapropterin in human plasma using a stable isotope-labeled internal standard like this compound is provided below.

Sample Preparation
  • Thawing and Aliquoting: Frozen human plasma samples are thawed at room temperature. A 100 µL aliquot of each plasma sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 25 µL of the internal standard working solution (this compound in a suitable solvent) is added to each tube, except for the blank samples, to which 25 µL of the solvent is added.

  • Protein Precipitation: To precipitate plasma proteins, 300 µL of acetonitrile (B52724) is added to each tube. The samples are then vortex-mixed for 1 minute.

  • Centrifugation: The samples are centrifuged at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C. The dried residue is reconstituted in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A suitable gradient program is used to separate sapropterin and this compound from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sapropterin: m/z 242.1 → 166.1

      • This compound: m/z 245.1 → 169.1

    • Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the sapropterin concentration in the unknown samples.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of sapropterin using LC-MS/MS with this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Thawing Thawing & Aliquoting Sample_Collection->Thawing IS_Spiking Internal Standard (this compound) Spiking Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification

Sapropterin Quantification Workflow
Logical Relationship: Role of Internal Standard

The diagram below illustrates the critical role of a stable isotope-labeled internal standard, such as this compound, in ensuring the accuracy and precision of the bioanalytical method.

G Analyte Sapropterin (Analyte) Variability Sources of Variability (Sample Prep, Matrix Effects, Instrument Response) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte/IS Peak Area Ratio Variability->Ratio Compensation Result Accurate & Precise Quantification Ratio->Result

Role of this compound Internal Standard

Comparison with Alternative Methods

While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for sapropterin quantification in biological matrices due to its high sensitivity, selectivity, and accuracy, other methods have been employed for different applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is often used for the analysis of sapropterin in pharmaceutical formulations and for impurity profiling.[2] While robust and reliable for these applications, HPLC-UV typically lacks the sensitivity and selectivity required for the low concentrations of sapropterin found in biological samples like plasma. It is also more susceptible to interference from endogenous matrix components.

  • LC-MS/MS with a Non-Isotopically Labeled Internal Standard: In the absence of a deuterated internal standard, a structurally similar molecule can be used. However, such internal standards may not co-elute perfectly with the analyte and can be affected differently by matrix effects, potentially leading to lower precision and accuracy compared to a stable isotope-labeled internal standard.

References

Comparison of different sample cleanup techniques for Sapropterin analysis with Sapropterin-d3.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Sapropterin Quantification with Sapropterin-d3 Internal Standard

The accurate quantification of Sapropterin (a synthetic form of tetrahydrobiopterin (B1682763) or BH4) in biological matrices is critical for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting analytical variability. However, the success of the analysis heavily relies on the chosen sample cleanup technique, which aims to remove interfering substances from the complex biological matrix, thereby enhancing the accuracy and sensitivity of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comparative overview of three common sample cleanup techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for the analysis of Sapropterin with this compound.

Comparison of Key Performance Parameters

The selection of a sample cleanup method is a trade-off between recovery, cleanliness, speed, and cost. While a direct comparative study for Sapropterin was not identified in the public literature, the following table summarizes the expected performance of each technique based on available data for Sapropterin and general principles of bioanalysis.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally lower and more variableHigh and reproducibleModerate to high, can be variable
Matrix Effect High potential for ion suppression or enhancement[1]Low, provides cleaner extractsModerate, depends on solvent selection
Throughput High, simple and fast procedureModerate, can be automatedLow to moderate, can be labor-intensive
Cost per Sample LowHighModerate
Method Development MinimalMore complex and time-consumingModerate
Selectivity LowHighModerate

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducibility. The following sections outline representative protocols for each cleanup technique.

Protein Precipitation (PPT)

PPT is a straightforward and rapid method for removing the bulk of proteins from a plasma sample. Acetonitrile (B52724) is a commonly used precipitating agent.[2][3][4]

Experimental Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Workflow Diagram:

PPT_Workflow plasma Plasma Sample + This compound acetonitrile Add Ice-Cold Acetonitrile plasma->acetonitrile 1 vortex Vortex acetonitrile->vortex 2 centrifuge Centrifuge vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 analysis LC-MS/MS Analysis supernatant->analysis 5 SPE_Workflow condition Condition SPE Cartridge load Load Sample + This compound condition->load 1 wash Wash Cartridge load->wash 2 elute Elute Analytes wash->elute 3 evaporate Evaporate Eluate elute->evaporate 4 reconstitute Reconstitute evaporate->reconstitute 5 analysis LC-MS/MS Analysis reconstitute->analysis 6 LLE_Workflow sample Plasma Sample + This compound solvent Add Extraction Solvent sample->solvent 1 vortex Vortex solvent->vortex 2 centrifuge Centrifuge vortex->centrifuge 3 organic_layer Collect Organic Layer centrifuge->organic_layer 4 evaporate Evaporate organic_layer->evaporate 5 reconstitute Reconstitute evaporate->reconstitute 6 analysis LC-MS/MS Analysis reconstitute->analysis 7

References

A comparative study of Sapropterin quantification in plasma versus whole blood using Sapropterin-d3.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative study of two common biological matrices, plasma and whole blood, for the quantification of sapropterin (B162354), a synthetic form of tetrahydrobiopterin (B1682763) (BH4), using a stable isotope-labeled internal standard, sapropterin-d3. The choice of matrix can significantly impact assay performance, stability, and clinical utility.

Sapropterin is a critical cofactor for the enzyme phenylalanine hydroxylase (PAH), and its quantification is essential for pharmacokinetic studies and therapeutic drug monitoring in conditions like phenylketonuria (PKU).[1][2] Due to its inherent instability and susceptibility to oxidation, robust analytical methods are required for its accurate measurement.[2][3] This guide delves into the experimental protocols and quantitative performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for sapropterin in both plasma and whole blood (often analyzed as dried blood spots, DBS), providing a framework for selecting the most appropriate matrix for specific research needs.

Quantitative Method Performance

The performance of an analytical method is defined by several key parameters, including linearity, accuracy, precision, and recovery. The following tables summarize these metrics for the quantification of sapropterin in plasma and what can be inferred for whole blood/DBS analysis based on available literature for similar compounds.

Table 1: Quantitative Performance of Sapropterin Quantification in Human Plasma by LC-MS/MS

ParameterResult
Linearity (Calibration Range) 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Note: Data compiled from various validated LC-MS/MS methods for sapropterin/BH4 in human plasma.

Table 2: Anticipated Quantitative Performance of Sapropterin Quantification in Whole Blood (DBS) by LC-MS/MS

ParameterAnticipated Result
Linearity (Calibration Range) 1 - 100 nmol/L (for similar pterins)
Correlation Coefficient (r²) > 0.98
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery 95 - 107% (for similar pterins)
Lower Limit of Detection (LLOD) 1.5 - 2.5 nmol/L (for similar pterins)

Note: Data for biopterin (B10759762) and neopterin (B1670844) in DBS are used as a proxy due to the limited availability of direct sapropterin validation data in this matrix.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for sapropterin quantification in both plasma and whole blood.

Sapropterin Quantification in Human Plasma

1. Sample Collection and Stabilization:

  • Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately add a stabilizing agent to prevent oxidation of sapropterin. A common choice is a 10% ascorbic acid solution to achieve a final concentration of 1% in the blood sample.[3][5]

  • Centrifuge the blood sample to separate the plasma.

2. Sample Preparation and Extraction:

  • To a known volume of plasma, add the internal standard, this compound.

  • Perform protein precipitation by adding a solvent such as acetonitrile (B52724).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Inject the extracted sample onto a liquid chromatography system coupled with a tandem mass spectrometer.

  • Use a suitable C18 or similar reversed-phase column for chromatographic separation.

  • The mobile phase typically consists of a gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Monitor the specific mass transitions for sapropterin and this compound in multiple reaction monitoring (MRM) mode.

Sapropterin Quantification in Whole Blood (Dried Blood Spot - DBS)

1. Sample Collection and Preparation:

  • Spot a small volume of whole blood (with anticoagulant and stabilizer as for plasma) onto a specialized filter paper card.

  • Allow the blood spots to dry completely at ambient temperature.

2. Extraction from DBS:

  • Punch out a standardized diameter disc from the dried blood spot.

  • Place the disc in a well of a microtiter plate or a microcentrifuge tube.

  • Add an extraction solvent, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, containing the internal standard, this compound.

  • Agitate the sample to ensure efficient extraction of the analyte from the filter paper.

  • After extraction, transfer the supernatant for analysis.

3. LC-MS/MS Analysis:

  • The LC-MS/MS analysis conditions are generally similar to those used for plasma samples, with potential minor modifications to the gradient or run time to optimize for the DBS extract.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of sapropterin, the following diagrams have been generated using the Graphviz DOT language.

G cluster_plasma Plasma Analysis cluster_dbs Whole Blood (DBS) Analysis Blood Collection (Plasma) Blood Collection (Plasma) Stabilization (e.g., Ascorbic Acid) Stabilization (e.g., Ascorbic Acid) Blood Collection (Plasma)->Stabilization (e.g., Ascorbic Acid) Centrifugation Centrifugation Stabilization (e.g., Ascorbic Acid)->Centrifugation Plasma Separation Plasma Separation Centrifugation->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation LC-MS/MS Analysis (Plasma) LC-MS/MS Analysis (Plasma) Protein Precipitation->LC-MS/MS Analysis (Plasma) Blood Collection (WB) Blood Collection (WB) Spotting on Filter Paper Spotting on Filter Paper Blood Collection (WB)->Spotting on Filter Paper Drying Drying Spotting on Filter Paper->Drying Disc Punching Disc Punching Drying->Disc Punching Extraction Extraction Disc Punching->Extraction LC-MS/MS Analysis (DBS) LC-MS/MS Analysis (DBS) Extraction->LC-MS/MS Analysis (DBS)

Caption: Experimental workflow for sapropterin quantification.

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Metabolism Further Metabolism Tyrosine->Metabolism Phenylalanine_Hydroxylase Phenylalanine Hydroxylase (PAH) Dihydrobiopterin Dihydrobiopterin (BH2) Sapropterin Sapropterin (BH4) (Cofactor) Sapropterin->Phenylalanine_Hydroxylase activates Sapropterin->Dihydrobiopterin is oxidized to

Caption: Phenylalanine hydroxylase metabolic pathway.

Comparative Discussion

The choice between plasma and whole blood (DBS) for sapropterin quantification depends on the specific requirements of the study.

Plasma Analysis:

  • Advantages: Plasma is a well-characterized and clean matrix, often leading to lower matrix effects and potentially higher sensitivity in LC-MS/MS analysis. The protocols for plasma analysis are well-established and widely published for sapropterin.

  • Disadvantages: The process requires immediate stabilization and centrifugation after blood collection to prevent the degradation of the highly unstable sapropterin molecule.[2] This can be logistically challenging in certain clinical or research settings. The volume of blood required is also generally larger compared to DBS.

Whole Blood (DBS) Analysis:

  • Advantages: DBS offers significant logistical benefits, including minimally invasive sample collection (finger prick), ease of transport and storage at ambient temperature, and reduced sample volume requirements. This makes it particularly suitable for pediatric studies and remote sample collection. The stability of some analytes can be enhanced in the dried state.

  • Disadvantages: The analysis of DBS can be more complex due to potential issues with hematocrit effects, spot homogeneity, and extraction efficiency, which can impact accuracy and precision. While methods for similar pterin (B48896) compounds in DBS exist, specific, validated protocols for sapropterin are less common in the literature, necessitating more extensive method development and validation.

Both plasma and whole blood (as DBS) are viable matrices for the quantification of sapropterin using LC-MS/MS with this compound as an internal standard. The choice between them involves a trade-off between the well-established, high-performance nature of plasma assays and the logistical convenience of DBS. For studies where sample stability and ease of collection are critical, and where rigorous method validation can be performed, DBS presents a compelling alternative. For studies requiring the highest sensitivity and where sample processing logistics are not a major constraint, plasma remains the more traditional and well-documented choice. Ultimately, the decision should be guided by the specific goals of the research, the available resources, and the target patient population.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sapropterin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds like Sapropterin-d3 are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with industry best practices and regulatory standards to foster a secure research environment.

Core Principles of this compound Disposal

This compound, a deuterated form of Sapropterin, should be managed as a chemical waste product. Disposal must be conducted in a manner that prevents its release into the environment. Under no circumstances should this compound or its contaminated materials be discharged into sewer systems, waterways, or general waste streams. The primary and recommended method of disposal is through a licensed and approved hazardous waste vendor.

Hazard and Safety Information

Based on the safety data sheets for Sapropterin dihydrochloride, the non-deuterated parent compound, the following hazards should be considered when handling this compound.

Hazard CategoryClassificationPrecautionary Statements
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): To ensure personal safety during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1][2]

  • Body Protection: Wear an appropriate lab coat and protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

SapropterinD3_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containment cluster_2 Storage & Disposal A Unused this compound E Collect in a designated, leak-proof, and sealed hazardous waste container. A->E B Contaminated Labware (e.g., vials, pipette tips) B->E C Contaminated PPE (e.g., gloves, lab coat) C->E D Spill Cleanup Materials D->E F Label container clearly: 'Hazardous Waste - this compound' E->F G Store in a designated, secure hazardous waste accumulation area. F->G H Arrange for pickup by a licensed hazardous waste vendor. G->H I Complete all required waste disposal documentation. H->I

Caption: Logical workflow for the disposal of this compound.

Detailed Experimental Protocols for Disposal

The following step-by-step procedures provide detailed methodologies for the key stages of this compound disposal.

1. Waste Identification and Segregation:

  • Unused Product: Pure, unused this compound should be kept in its original or a suitable, clearly labeled, and tightly closed container for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or labware (e.g., vials, pipette tips, flasks), should be considered contaminated and segregated for disposal.

  • Accidental Spills: In the event of a spill, sweep up the solid material, taking care to avoid dust formation.[1] Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.

2. Packaging and Labeling for Disposal:

  • Solid Waste: Place solid this compound and other contaminated solid materials into a designated, leak-proof, and sealable hazardous waste container.

  • Contaminated Labware:

    • Disposable labware should be placed directly into the solid hazardous waste container.

    • Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as liquid hazardous waste. After decontamination, the glassware can be washed and reused.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the approximate quantity.

3. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste. All disposal must be carried out by a licensed and approved hazardous waste vendor in accordance with all local, state, and federal regulations.[3][5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。